7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-6-2-3-10-8(6)7(9)4-11-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICNNKVEKVHEEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1C=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine, a substituted 5-azaindole, has emerged as a heterocyclic scaffold of significant interest in medicinal chemistry. Its unique structural and electronic properties, characterized by a fused pyrrolopyridine core with a strategically positioned bromine atom and a methyl group, render it a versatile building block for the synthesis of complex molecular architectures. The bromine substituent serves as a convenient handle for a variety of palladium-catalyzed cross-coupling reactions, enabling facile diversification and the construction of targeted compound libraries. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in the development of novel therapeutic agents, particularly kinase inhibitors.
Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold
The pyrrolo[3,2-c]pyridine core, a fusion of a pyrrole and a pyridine ring, is a privileged structure in drug discovery.[1] This scaffold is a bioisostere of indole and purine systems, allowing it to mimic the interactions of these crucial biological motifs with macromolecular targets. The development of pyrrolopyridine derivatives has been a significant focus in heterocyclic chemistry, spurred by the discovery of natural products with this core structure, such as the anticancer agent camptothecin, and the realization of their potential as potent and selective inhibitors of key enzymes, especially protein kinases.[1]
This compound (Figure 1) distinguishes itself within this class of compounds. The methyl group at the 4-position can influence metabolic stability and provides a steric and electronic feature that can be exploited in molecular design. More importantly, the bromine atom at the 7-position is the key to its synthetic utility. This halogen allows for the application of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, making it an invaluable intermediate for creating libraries of novel compounds for biological screening.[1]
Figure 1. Structure of this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of a lead compound is fundamental to its application in a research and development setting.
General Properties
The core data for this compound are summarized in the table below. While an experimentally determined melting point is not widely reported in the literature, its solid-state nature at room temperature is expected.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| Synonyms | 4-Methyl-7-bromo-5-azaindole | [2] |
| CAS Number | 1082042-20-3 | [1] |
| Molecular Formula | C₈H₇BrN₂ | [3] |
| Molecular Weight | 211.06 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents like DMF, DCM | [1] |
Spectroscopic Characterization
Spectroscopic analysis is critical for the unambiguous identification and purity assessment of the compound. While full spectra are often proprietary or found within patent literature, the expected spectral characteristics are well-understood based on its structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the bicyclic ring system, a singlet for the methyl group (typically around δ 2.5 ppm), and a broad singlet for the N-H proton of the pyrrole ring.[1]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight unique signals corresponding to each carbon atom in the molecule. The carbon atom bearing the bromine (C7) will be shifted downfield.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peak (M+H)⁺ expected around m/z 211.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching frequencies for the aromatic and methyl groups, as well as N-H stretching from the pyrrole ring.[1]
Synthesis and Purification
While several synthetic routes to the pyrrolo[3,2-c]pyridine core exist, a common and effective strategy for this compound involves the direct, regioselective bromination of a pre-formed 4-methyl-1H-pyrrolo[3,2-c]pyridine precursor.
Proposed Synthetic Workflow
The following diagram outlines a plausible and efficient workflow for the synthesis, based on established methodologies for similar heterocyclic systems.
References
physicochemical properties of 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine
An In-Depth Technical Guide to 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine for Advanced Research
Abstract
This technical guide provides a comprehensive examination of this compound (CAS No. 1082042-20-3), a heterocyclic compound of significant interest in medicinal chemistry and drug development. Possessing a unique pyrrolopyridine scaffold, this molecule serves as a versatile and crucial intermediate in the synthesis of complex therapeutic agents, particularly kinase inhibitors. This document consolidates available data on its core physicochemical properties, spectroscopic characteristics, chemical reactivity, and established synthetic methodologies. Furthermore, it contextualizes the compound's strategic importance in modern drug discovery, offering field-proven insights for researchers, chemists, and drug development professionals.
Introduction: The Strategic Value of the Pyrrolo[3,2-c]pyridine Scaffold
The fusion of a pyrrole ring with a pyridine ring creates the pyrrolopyridine bicyclic system, a scaffold that has become a cornerstone in contemporary medicinal chemistry.[1] This framework is structurally analogous to naturally occurring alkaloids and provides a rigid, electronically distinct core that is ideal for mimicking biological targets.[1] The development of pyrrolopyridine derivatives was significantly propelled by the discovery that these structures could effectively function as protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1] Drugs containing a pyrrolopyridine core, such as Vemurafenib, are utilized in targeted anticancer treatments, underscoring the scaffold's clinical relevance.[2]
The subject of this guide, this compound, is a specifically substituted derivative that offers unique advantages. The presence of a bromine atom at the 7-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the methyl group at the 4-position influences the molecule's steric and electronic properties, thereby modulating its chemical reactivity and biological activity.[1] This strategic substitution pattern makes it an exceptionally valuable building block for creating libraries of novel compounds for drug screening.
Core Physicochemical Properties
Comprehensive experimental data for this compound is not consolidated in a single public source. The following tables summarize key identifiers and properties gathered from chemical supplier databases and computational predictions.
Table 1: Chemical Identifiers
| Property | Value | Source |
| CAS Number | 1082042-20-3 | [1][3] |
| Molecular Formula | C₈H₇BrN₂ | [3] |
| Molecular Weight | 211.06 g/mol | [1] |
| IUPAC Name | This compound | |
| InChI Key | QICNNKVEKVHEEM-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=NC=C(C2=C1C=CN2)Br | [3] |
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
| Melting Point | Data not available | Typically a solid at room temperature. |
| Boiling Point | Data not available | --- |
| Appearance | Solid (form may vary) | --- |
| Solubility | Data not available | Expected to be soluble in organic solvents like DMF, DMSO, and chlorinated solvents. |
| Storage | Sealed in dry, room temperature | [3] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of this compound. While publicly accessible spectra for this specific isomer are limited, the expected signals can be predicted based on its structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, a singlet for the N-H proton of the pyrrole (which may be broad), and a singlet for the methyl group protons.
-
¹³C NMR Spectroscopy: The carbon NMR would display eight unique signals corresponding to each carbon atom in the molecule.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion [M]+ and the protonated molecule [M+H]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The expected exact mass is approximately 210.98 and 212.98 Da.
Synthesis and Chemical Reactivity
The utility of this compound stems from its synthetic accessibility and predictable reactivity.
General Synthetic Strategy
The synthesis of the pyrrolo[3,2-c]pyridine core often involves a multi-step sequence starting from a substituted pyridine derivative. A representative pathway, based on the synthesis of a similar isomer, involves the nitration of a pyridine N-oxide, followed by the formation of an enamine intermediate, and subsequent reductive cyclization to construct the fused pyrrole ring.[4]
References
- 1. This compound | 1082042-20-3 | Benchchem [benchchem.com]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 3. achmem.com [achmem.com]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Guide to the Structural Elucidation of 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold, a 5-azaindole isomer, is a privileged heterocyclic motif in modern medicinal chemistry. Its rigid, bicyclic structure serves as a versatile template for the development of potent and selective therapeutic agents, particularly kinase inhibitors for oncology and neurology.[1] The specific analogue, 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine (CAS No. 1082042-20-3), combines several key features: the pyrrolopyridine core for engaging with biological targets, a methyl group that can modulate potency and metabolic stability, and a bromine atom that serves as a crucial synthetic handle for further diversification via cross-coupling reactions.[1]
This technical guide provides a comprehensive, field-proven methodology for the unequivocal structural elucidation of this molecule. We will move beyond a simple listing of data to explain the causality behind the experimental choices, demonstrating how a combination of mass spectrometry and advanced nuclear magnetic resonance (NMR) techniques forms a self-validating system for structure confirmation.
Part 1: Synthesis and Sample Preparation
To perform structural analysis, a pure sample of the target compound is required. While various synthetic routes to pyrrolo[3,2-c]pyridines exist, a common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. A plausible synthetic approach is outlined below, based on established methodologies for related heterocyclic systems.[2][3]
Hypothetical Synthetic Protocol
-
Nitration of Pyridine: Start with 2-bromo-5-methylpyridine and introduce a nitro group at the 4-position using a mixture of fuming nitric acid and sulfuric acid.[2]
-
Formation of Enamine Intermediate: React the resulting 2-bromo-5-methyl-4-nitropyridine 1-oxide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate.[2]
-
Reductive Cyclization: Subject the enamine intermediate to reductive cyclization using a reducing agent like iron powder in acetic acid. This step simultaneously reduces the nitro group and facilitates the cyclization to form the pyrrole ring, yielding the desired this compound.[2]
-
Purification: The crude product is purified via column chromatography on silica gel to obtain the final compound with >97% purity, suitable for spectroscopic analysis.
Experimental Workflow: Synthesis
Caption: A plausible synthetic workflow for the target compound.
Part 2: Mass Spectrometry - Confirming the Elemental Composition
Causality: Before delving into the complex world of NMR to determine connectivity, the first step is always to confirm the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, while the isotopic pattern reveals the presence of key elements like bromine.
Experimental Protocol: HRMS (ESI-TOF)
-
Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of methanol.
-
Ionization Mode: Positive ion mode.
-
Analysis: Acquire the spectrum and analyze the molecular ion peak [M+H]⁺.
Data Interpretation and Validation
The molecular formula for this compound is C₈H₇BrN₂.
-
Expected Monoisotopic Mass: 210.9847 (for ⁷⁹Br) and 212.9826 (for ⁸¹Br).
-
HRMS Result: The HRMS spectrum is expected to show a protonated molecular ion [M+H]⁺ at m/z 211.9925 (calculated for C₈H₈⁷⁹BrN₂⁺).
-
Isotopic Pattern: A critical self-validating feature is the presence of two major peaks for the molecular ion, separated by approximately 2 m/z units, with a near 1:1 intensity ratio.[4][5] This is the characteristic signature of a molecule containing a single bromine atom, arising from the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.[4][5] The observation of this pattern provides definitive evidence for the presence of bromine in the structure.
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₈H₇BrN₂ | Based on proposed structure. |
| Molecular Weight | 211.06 g/mol | Sum of atomic weights. |
| [M+H]⁺ (HRMS) | m/z 211.9925 | Calculated exact mass for C₈H₈⁷⁹BrN₂⁺. |
| Isotopic Peaks | [M]⁺ and [M+2]⁺ | Due to ⁷⁹Br and ⁸¹Br isotopes.[4] |
| Isotopic Ratio | ~1:1 | Natural abundance of bromine isotopes.[5] |
Part 3: 1D NMR Spectroscopy - Identifying the Pieces
Causality: ¹H and ¹³C NMR spectroscopy provide the fundamental inventory of the molecule's hydrogen and carbon atoms, respectively. The chemical shift of each nucleus gives clues about its electronic environment, while the splitting patterns (multiplicity) in the ¹H NMR spectrum reveal the number of neighboring protons.
Experimental Protocol: 1D NMR
-
Instrument: 500 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments: Acquire standard ¹H and ¹³C{¹H} NMR spectra.
Predicted ¹H NMR Data and Interpretation (500 MHz, DMSO-d₆)
| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-1 | ~11.5 | broad singlet | 1H | N-H (Pyrrole) | Exchangeable proton, typically downfield. |
| H-6 | ~8.10 | singlet | 1H | Ar-H | Pyridine proton adjacent to N and C-Br. Deshielded. |
| H-2 | ~7.50 | doublet (J≈3 Hz) | 1H | Ar-H | Pyrrole α-proton, coupled to H-3. |
| H-3 | ~6.60 | doublet (J≈3 Hz) | 1H | Ar-H | Pyrrole β-proton, coupled to H-2. |
| H-9 | ~2.50 | singlet | 3H | -CH₃ | Methyl group on an aromatic ring. |
-
Self-Validation: The integration values (1H, 1H, 1H, 1H, 3H) must sum to the 7 protons expected from the molecular formula (excluding the exchangeable N-H which can sometimes integrate lower). The presence of two aromatic doublets with a small coupling constant (~3 Hz) is characteristic of adjacent protons on a pyrrole ring. The two singlets in the aromatic region suggest protons on the pyridine ring without adjacent proton neighbors.
Predicted ¹³C NMR Data and Interpretation (126 MHz, DMSO-d₆)
| Predicted δ (ppm) | Assignment | Rationale |
| ~145.0 | C-7a | Quaternary carbon at the ring junction. |
| ~142.0 | C-4 | Aromatic carbon bearing the methyl group. |
| ~140.0 | C-6 | Aromatic CH carbon, deshielded by N and Br. |
| ~125.0 | C-2 | Pyrrole α-carbon (CH). |
| ~120.0 | C-3a | Quaternary carbon at the ring junction. |
| ~115.0 | C-7 | Carbon bearing the bromine atom (C-Br). |
| ~100.0 | C-3 | Pyrrole β-carbon (CH). |
| ~18.0 | C-9 (-CH₃) | Aliphatic methyl carbon. |
-
Self-Validation: The spectrum should display 8 distinct carbon signals, consistent with the molecular formula and the lack of molecular symmetry. The chemical shifts are predicted based on known values for pyrrolopyridines and the electronic effects of the methyl (electron-donating) and bromo (electron-withdrawing, inductive) substituents.[3]
Part 4: 2D NMR Spectroscopy - Assembling the Structure
Causality: While 1D NMR identifies the individual components (protons and carbons), 2D NMR experiments like HSQC and HMBC reveal how they are connected. This is the definitive step in piecing together the molecular puzzle.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹JCH coupling). It definitively links the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining the overall carbon skeleton. It shows correlations between protons and carbons that are two, three, or even four bonds away (long-range ⁿJCH couplings).
Experimental Protocol: 2D NMR
-
Instrument: 500 MHz NMR Spectrometer.
-
Experiments: Acquire standard gradient-selected HSQC and HMBC spectra. Optimize the HMBC experiment for long-range couplings of ~8 Hz.
Predicted 2D NMR Correlations and Final Elucidation
This is where the structure is unequivocally confirmed. By tracing the HMBC correlations, we can walk across the molecule and validate the proposed connectivity.
HSQC Correlations
A cross-peak will be observed connecting each proton to its corresponding carbon from the tables above (e.g., H-6 to C-6, H-2 to C-2, H-3 to C-3, and H-9 to C-9). This provides direct validation of the 1D assignments.
Key HMBC Correlations for Structure Proof
The following long-range correlations are critical for assembling the bicyclic core and placing the substituents.
| Proton (¹H) | Correlates to Carbon (¹³C) | Bond Distance | Significance of Correlation |
| H-9 (-CH₃) | C-4, C-3a | 2-bond, 3-bond | Confirms methyl group at C-4. Connects the methyl protons to the pyridine ring carbon it's attached to (C-4) and the adjacent ring-junction carbon (C-3a). |
| H-6 | C-7a, C-4, C-7 | 2-bond, 3-bond, 2-bond | Confirms H-6 position. Connects the lone pyridine proton to both ring-junction carbons and the bromine-bearing carbon, locking down the pyridine ring structure. |
| H-2 | C-3, C-3a, C-7a | 2-bond, 2-bond, 3-bond | Confirms pyrrole ring fusion. Shows connectivity from the pyrrole α-proton to the β-carbon (C-3) and, crucially, to both ring-junction carbons (C-3a, C-7a), proving the [3,2-c] fusion. |
| H-3 | C-2, C-3a, C-4 | 2-bond, 2-bond, 3-bond | Validates pyrrole structure. Connects the pyrrole β-proton to the α-carbon (C-2) and the ring-junction carbon C-3a. The correlation to C-4 further solidifies the overall framework. |
Visualizing the Connectivity
The diagram below illustrates the most crucial HMBC correlations that allow for the complete assembly of the this compound structure.
Caption: Key HMBC correlations for structural confirmation.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the logical integration of multiple spectroscopic techniques. HRMS establishes the correct molecular formula and confirms the presence of bromine. 1D NMR provides an inventory of all proton and carbon environments. Finally, 2D NMR, particularly the HMBC experiment, serves as the ultimate arbiter of structure, revealing the precise connectivity of the atoms and allowing for the unambiguous assembly of the bicyclic core and correct placement of the methyl and bromo substituents. This multi-faceted approach ensures a high degree of confidence and forms a self-validating workflow essential for modern chemical research and drug development.
References
- 1. 1440520-76-2|7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine|BLD Pharm [bldpharm.com]
- 2. 860362-26-1|4-Methyl-1H-pyrrolo[3,2-c]pyridine|BLD Pharm [bldpharm.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. savemyexams.com [savemyexams.com]
- 5. youtube.com [youtube.com]
An In-Depth Technical Guide to 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine (CAS Number: 1082042-20-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical and physical properties, synthesis, mechanism of action, and its current and potential applications, particularly in the realm of kinase inhibition for therapeutic development.
Introduction and Significance
This compound belongs to the pyrrolopyridine class of bicyclic nitrogen-containing heterocycles. This scaffold is of considerable interest to medicinal chemists due to its structural similarity to naturally occurring alkaloids and its ability to serve as a versatile framework for the development of potent and selective enzyme inhibitors. The specific substitution of a bromine atom at the 7-position and a methyl group at the 4-position endows this particular molecule with unique electronic and steric properties that are crucial for its biological activity and synthetic utility. The bromine atom, for instance, can act as a key interaction point in protein binding or as a handle for further chemical modification through cross-coupling reactions.
The pyrrolopyridine core has been identified as a privileged scaffold in the design of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.[1] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By inhibiting specific kinases, it is possible to block the signaling pathways that drive tumor growth and survival.[1] This guide will explore the properties and uses of this compound as a valuable building block and potential therapeutic agent in its own right.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While some experimental data for this compound is not publicly available, we can infer many of its characteristics from data on closely related analogs and computational predictions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1082042-20-3 | [1] |
| Molecular Formula | C₈H₇BrN₂ | [2] |
| Molecular Weight | 211.06 g/mol | [1][2] |
| Appearance | Expected to be a solid at room temperature. | [3] |
| Melting Point | Not explicitly reported. | |
| Boiling Point | Not explicitly reported. | |
| Solubility | Expected to be soluble in common organic solvents such as DMSO, DMF, and methanol.[1] | [4] |
| InChI Key | QICNNKVEKVHEEM-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization:
The structural elucidation of this compound relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyrrolopyridine core, a singlet for the methyl group (typically around 2.5 ppm), and a signal for the N-H proton of the pyrrole ring.[1]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, with the chemical shifts being influenced by the bromine and nitrogen atoms.[1]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The presence of bromine would result in a characteristic isotopic pattern for the molecular ion peak (M+ and M+2 in an approximate 1:1 ratio). The expected molecular ion peak would be around m/z 211 (M+H)⁺.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H aromatic stretching, C=C and C=N stretching vibrations within the aromatic rings, and a band corresponding to the N-H stretching of the pyrrole ring.[1]
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway:
A proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted from related syntheses):
-
Step 1: Oxidation of 2-Chloro-4-methylpyridine. To a solution of 2-chloro-4-methylpyridine in a suitable solvent such as dichloromethane, add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. The reaction is stirred at room temperature until completion, followed by an aqueous workup to yield 2-chloro-4-methylpyridine N-oxide.
-
Step 2: Nitration. The N-oxide from the previous step is carefully added to a mixture of fuming nitric acid and sulfuric acid at low temperature. The reaction mixture is then heated to facilitate the nitration at the 3-position, yielding 2-chloro-4-methyl-3-nitropyridine N-oxide.
-
Step 3: Chlorination. The nitro-N-oxide is treated with phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the 6-position, affording 2,6-dichloro-4-methyl-3-nitropyridine.
-
Step 4: Reductive Cyclization. The dinitro compound is subjected to reductive cyclization using a reducing agent like iron powder in acetic acid. This step simultaneously reduces the nitro group and facilitates the formation of the pyrrole ring, yielding 6-chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine.
-
Step 5: Bromination. The pyrrolopyridine is then brominated at the 7-position using an electrophilic brominating agent such as N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF).
-
Step 6: Dechlorination. The final step involves the selective removal of the chlorine atom at the 6-position. This can be achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
Chemical Reactivity:
The bromine atom at the 7-position is a versatile functional group that allows for a variety of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This enables the introduction of a wide range of aryl and heteroaryl substituents, making this compound a valuable intermediate for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[1]
Mechanism of Action and Biological Activity
The primary mechanism of action for many pyrrolopyridine derivatives is the inhibition of protein kinases.[1] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrate proteins.[1] This disruption of kinase-mediated signaling pathways can lead to various cellular responses, including cell cycle arrest and apoptosis (programmed cell death).[1]
General mechanism of action of pyrrolopyridine-based kinase inhibitors.
Potential Therapeutic Applications:
-
Anticancer Activity: Derivatives of the pyrrolo[3,2-c]pyridine scaffold have demonstrated significant anticancer properties.[1] While specific IC₅₀ values for this compound are not widely reported, related compounds have shown potent inhibition of various cancer cell lines. For instance, certain 1H-pyrrolo[3,2-c]pyridine derivatives have exhibited excellent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC₅₀ values in the nanomolar to low micromolar range.[5] The primary targets for these compounds are often receptor tyrosine kinases such as Fibroblast Growth Factor Receptors (FGFRs), which are frequently dysregulated in various cancers.[6]
Table 2: Anticancer Activity of Representative Pyrrolopyridine Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1H-pyrrolo[3,2-c]pyridine derivatives | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 | [5] |
| 1H-pyrrolo[2,3-b]pyridine derivatives | 4T1 (breast cancer) | Potent inhibition observed | [6] |
-
Antimicrobial Activity: Preliminary studies have indicated that some pyrrolopyridine derivatives possess antimicrobial properties.[1] Analogs have shown activity against bacterial strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL.[1] Halogenated pyrrole derivatives, in general, are a well-established class of antimicrobial agents.[7][8]
Safety and Handling
As this compound is a research chemical, it should be handled with appropriate care in a laboratory setting by trained personnel. A specific safety data sheet (SDS) for this compound is not universally available, but based on the data for structurally similar compounds, the following precautions are recommended.[3]
GHS Hazard Classification (Predicted):
-
Acute Toxicity, Oral (Category 4)
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood. If dusts are generated, a respirator may be necessary.
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry place.[3]
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
Seek medical attention if any symptoms persist.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in drug discovery and development. Its utility as a synthetic intermediate for creating diverse libraries of molecules, coupled with the inherent biological activity of the pyrrolopyridine scaffold as a kinase inhibitor, makes it a compound of high interest for researchers in oncology and infectious diseases. Further investigation into the specific biological targets and a more detailed profiling of its anticancer and antimicrobial activities are warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | 1082042-20-3 | Benchchem [benchchem.com]
- 2. This compound - CAS:1082042-20-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. achmem.com [achmem.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Multifaceted Biological Activities of Pyrrolo[3,2-c]pyridine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Pyrrolo[3,2-c]pyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The quest for novel therapeutic agents with high efficacy and specificity is a perpetual endeavor in the pharmaceutical sciences. Within the vast landscape of heterocyclic chemistry, the pyrrolo[3,2-c]pyridine core has emerged as a "privileged scaffold." This bicyclic aromatic system, consisting of a fused pyrrole and pyridine ring, offers a unique three-dimensional architecture that allows for versatile substitution patterns. This structural versatility translates into a remarkable breadth of biological activities, making pyrrolo[3,2-c]pyridine derivatives a focal point of intensive research in drug discovery and development. Their significance is underscored by their prevalence in numerous pharmacologically active compounds, particularly in the realms of oncology, inflammation, and infectious diseases.[1] This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the diverse biological activities of pyrrolo[3,2-c]pyridine derivatives, the underlying mechanisms of action, and the experimental methodologies employed to elucidate their therapeutic potential.
Anticancer Activity: A Dominant Therapeutic Avenue
The most extensively investigated and promising biological activity of pyrrolo[3,2-c]pyridine derivatives is their potent anticancer effect. These compounds have demonstrated significant efficacy against a wide range of cancer cell lines, operating through various mechanisms of action.
Mechanism I: Inhibition of Tubulin Polymerization
A significant number of pyrrolo[3,2-c]pyridine derivatives exert their anticancer effects by targeting the microtubule network, a critical component of the cellular cytoskeleton essential for cell division, intracellular transport, and maintenance of cell shape. These compounds act as tubulin polymerization inhibitors, binding to the colchicine-binding site on β-tubulin.[2] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to a cascade of events culminating in cancer cell death.
The binding of these derivatives to the colchicine site prevents the polymerization of α/β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death of the cancer cells.[2][3]
Signaling Pathway: Tubulin Polymerization Inhibition and Apoptosis Induction
Caption: Inhibition of tubulin polymerization by pyrrolo[3,2-c]pyridine derivatives.
Mechanism II: Kinase Inhibition
Another prominent mechanism through which pyrrolo[3,2-c]pyridine derivatives exhibit anticancer activity is the inhibition of various protein kinases. Kinases are pivotal enzymes in signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets.
Several pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R).[2] FMS is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages.[4][5] In the tumor microenvironment, tumor-associated macrophages (TAMs), which often express high levels of FMS, can promote tumor growth, angiogenesis, and metastasis.
By inhibiting FMS kinase, these derivatives can modulate the tumor microenvironment, reducing the number and pro-tumor functions of TAMs. The inhibition of FMS blocks the downstream signaling cascades, including the PI3K/Akt and MEK/ERK pathways, which are critical for cell survival and proliferation.[6][7]
Signaling Pathway: FMS (CSF-1R) Kinase Inhibition
Caption: Downstream signaling of FMS kinase and its inhibition.
Experimental Protocols for Evaluating Anticancer Activity
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrolo[3,2-c]pyridine derivatives in culture medium. Replace the medium in the wells with 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow of the MTT assay.
Antimicrobial and Antifungal Activities
Beyond their anticancer properties, certain pyrrolo[3,2-c]pyridine derivatives have demonstrated promising antimicrobial and antifungal activities. The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of new classes of antimicrobial agents, and this heterocyclic scaffold represents a valuable starting point.
Mechanism of Action
The precise mechanisms of antimicrobial action for many pyrrolo[3,2-c]pyridine derivatives are still under investigation. However, it is hypothesized that their planar, aromatic structure allows them to intercalate with microbial DNA or inhibit essential enzymes involved in cell wall synthesis or metabolic pathways.
Experimental Protocol for Antimicrobial Susceptibility Testing: Agar Disk Diffusion (Kirby-Bauer) Method
This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to a particular antimicrobial agent.
Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of inhibition will appear around the disk.
Step-by-Step Protocol:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).
-
Inoculate Agar Plate: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Apply Disks: Aseptically place paper disks impregnated with a known concentration of the pyrrolo[3,2-c]pyridine derivative onto the inoculated agar surface.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Measure Zone of Inhibition: Measure the diameter of the zone of complete inhibition (in millimeters) around each disk.
-
Interpretation: The size of the inhibition zone is compared to standardized charts to determine if the microorganism is susceptible, intermediate, or resistant to the compound.
Anti-inflammatory and Neuroprotective Potential: Emerging Frontiers
While less explored than their anticancer activities, emerging evidence suggests that pyrrolo[3,2-c]pyridine derivatives possess anti-inflammatory and neuroprotective properties, opening new avenues for their therapeutic application.
Anti-inflammatory Activity
The anti-inflammatory effects of some pyrrolo[3,2-c]pyridine derivatives are linked to their ability to inhibit key inflammatory mediators. For instance, some derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[8] Additionally, their ability to inhibit FMS kinase, as discussed earlier, contributes to their anti-inflammatory profile by modulating macrophage activity.[2]
Neuroprotective Potential
The structural similarity of the pyrrolo[3,2-c]pyridine core to other biologically active nitrogen-containing heterocycles suggests its potential in the treatment of neurodegenerative diseases. While direct evidence for pyrrolo[3,2-c]pyridines is still emerging, related pyrrolopyridine scaffolds have shown promise. For example, some pyrrolo[2,3-b]pyridine derivatives have been identified as inhibitors of glycogen synthase kinase 3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[9][10] This suggests that pyrrolo[3,2-c]pyridine derivatives could be designed to target similar pathways involved in neurodegeneration.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The biological activity of pyrrolo[3,2-c]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
For instance, in the context of anticancer activity, studies have shown that the presence of a 3,4,5-trimethoxyphenyl group at the N-1 position and an aryl or heteroaryl group at the C-6 position is often associated with potent tubulin polymerization inhibitory activity. The nature of the substituent on the C-6 aryl ring can further modulate the activity, with electron-donating or electron-withdrawing groups influencing the compound's potency and selectivity.
Conclusion and Future Perspectives
The pyrrolo[3,2-c]pyridine scaffold has unequivocally established itself as a cornerstone in the development of novel therapeutic agents. The diverse range of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and potential neuroprotective effects, highlights the immense therapeutic potential of this heterocyclic system. The ability to fine-tune the biological activity through targeted chemical modifications, guided by SAR studies, provides a rational pathway for the design of next-generation drugs with improved efficacy and safety profiles.
Future research in this area will likely focus on several key aspects:
-
Elucidation of Novel Mechanisms of Action: While significant progress has been made, the precise molecular targets for many of the observed biological activities remain to be fully characterized.
-
Expansion into New Therapeutic Areas: The emerging evidence for neuroprotective and anti-inflammatory activities warrants further investigation and could lead to the development of pyrrolo[3,2-c]pyridine-based therapies for a broader range of diseases.
-
Development of Selective Inhibitors: A key challenge in kinase inhibitor development is achieving selectivity. Future efforts will focus on designing derivatives that can selectively target specific kinases to minimize off-target effects.
-
In Vivo Efficacy and Preclinical Development: Promising in vitro candidates will need to be rigorously evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles, paving the way for potential clinical translation.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CSF-1 signaling in macrophages: pleiotrophy through phosphotyrosine-based signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FMS Kinase Inhibitors: Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Potential of 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine: A Technical Guide for Drug Discovery Professionals
Abstract
The relentless pursuit of novel therapeutic agents has led researchers down numerous molecular avenues. Among these, the pyrrolo[3,2-c]pyridine scaffold, a member of the 7-azaindole family, has emerged as a "kinase privileged" structure, ripe with pharmacological potential. This technical guide delves into the core scientific attributes of a particularly promising derivative, 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine. We will explore its foundational chemistry, dissect its known and potential biological activities with a focus on oncology and neuroprotection, and provide detailed, actionable experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to unlock the therapeutic promise of this intriguing molecule.
Introduction: The Rise of a Privileged Scaffold
The journey of the pyrrolo[3,2-c]pyridine scaffold from a heterocyclic curiosity to a cornerstone of medicinal chemistry is a testament to its inherent versatility.[1] Initially explored for their structural resemblance to naturally occurring alkaloids, these bicyclic nitrogen-containing heterocycles possess a unique electronic and steric profile that makes them ideal candidates for interacting with biological targets.[1] The fusion of a pyrrole and a pyridine ring creates a rigid framework that can be strategically functionalized to achieve high-affinity binding to enzymes and receptors.
The specific compound of interest, this compound, adds another layer of chemical sophistication. The bromine atom at the 7-position provides a handle for further chemical modification through cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the synthesis of a diverse library of derivatives.[1] The methyl group at the 4-position can influence the compound's metabolic stability and steric interactions within a binding pocket.[1] It is this combination of a privileged core and strategic functionalization that positions this compound as a molecule of significant pharmacological interest.
Potential Pharmacological Relevance: A Multi-faceted Molecule
The true potential of this compound lies in its diverse biological activities. Current research points towards two primary areas of therapeutic promise: oncology and neurodegenerative disorders.
Anticancer Activity: Targeting the Engines of Malignancy
Cancer, a multifaceted disease driven by aberrant cellular signaling, presents a significant challenge for drug developers. The pyrrolo[3,2-c]pyridine scaffold has demonstrated considerable promise in this arena, primarily through its ability to inhibit protein kinases.[1]
2.1.1. Kinase Inhibition: A Central Mechanism
Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes such as proliferation, differentiation, and survival.[2] Their dysregulation is a hallmark of many cancers. The 7-azaindole core of this compound serves as an excellent "hinge-binding motif," capable of forming crucial hydrogen bonds within the ATP-binding site of various kinases.[2] This competitive inhibition of ATP binding effectively shuts down the kinase's activity, preventing the phosphorylation of downstream targets and disrupting the signaling cascades that drive tumor growth.[1] This can ultimately lead to cell cycle arrest and apoptosis (programmed cell death).[1]
2.1.2. Fibroblast Growth Factor Receptor (FGFR) Inhibition
Emerging evidence directly implicates this compound in the inhibition of Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3.[1] The FGF/FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis.[3] Aberrant FGFR signaling is a known driver in a variety of cancers. The ability of this compound to interact with and inhibit these receptors makes it a compelling candidate for anticancer drug development. Studies have shown that this compound can inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis, providing a clear rationale for further investigation.[1][4]
2.1.3. Potential for Broader Kinase Inhibition: FMS and JAK1
The versatility of the pyrrolo[3,2-c]pyridine scaffold is further highlighted by studies on its derivatives. One such derivative has been identified as a potent and selective inhibitor of FMS kinase (also known as CSF-1R).[3][5] FMS kinase is overexpressed in several cancers and plays a role in inflammatory disorders, making it an attractive therapeutic target.[5]
Furthermore, the structural similarity of the pyrrolo[3,2-c]pyridine core to other pyrrolopyridine isomers that have shown potent and selective inhibition of Janus Kinase 1 (JAK1) suggests another potential avenue for investigation.[6][7][8] JAK1 is a key player in cytokine signaling and is implicated in inflammatory and autoimmune diseases, as well as some cancers.[7]
The potential for this compound to inhibit a range of kinases underscores its potential as a versatile anticancer agent.
Caption: Kinase inhibition by this compound.
2.1.4. Targeting Tubulin Polymerization
Beyond kinase inhibition, the pyrrolo[3,2-c]pyridine scaffold has been successfully utilized to develop inhibitors of tubulin polymerization.[6] Microtubules are essential components of the cytoskeleton and play a critical role in cell division. By binding to the colchicine-binding site on tubulin, these compounds can disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[6] This provides an alternative and complementary mechanism of anticancer activity for derivatives of this compound.
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
The potential therapeutic applications of this compound extend beyond oncology. Derivatives of the parent pyrrolo[3,2-c]pyridine scaffold are being investigated for their neuroprotective effects, offering a potential new strategy for treating neurodegenerative diseases.[1] While the precise mechanisms are still under investigation, the antioxidant and anti-inflammatory properties of related heterocyclic compounds suggest potential avenues for neuroprotection.[9][10] Further research is warranted to explore the potential of this compound in this critical area of unmet medical need.
Synthesis and Characterization
Proposed Synthetic Pathway
A potential synthetic route could commence from a commercially available substituted pyridine, followed by a series of reactions to construct the fused pyrrole ring.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol for the synthesis of this compound. This protocol should be considered a starting point and requires optimization and validation.
-
Step 1: Synthesis of the Pyrrolo[3,2-c]pyridine Core.
-
To a solution of 2-amino-5-bromo-4-methylpyridine (1.0 eq) in a suitable solvent (e.g., ethanol), add chloroacetaldehyde (1.2 eq) and sodium bicarbonate (2.0 eq).
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the this compound.
-
-
Characterization:
-
Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Investigational Protocols: A Roadmap for Discovery
To fully elucidate the pharmacological potential of this compound, a series of well-defined in vitro and cell-based assays are required. The following protocols provide a comprehensive framework for such an investigation.
In Vitro Kinase Inhibition Assays
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases, including FGFRs, FMS, and JAK1.
Methodology: A fluorescence-based in vitro kinase assay is a robust and high-throughput method for determining inhibitor potency.[12]
-
Reagents and Materials:
-
Recombinant human kinases (FGFR1, FGFR2, FGFR3, FMS, JAK1).
-
Biotinylated peptide substrate specific for each kinase.
-
ATP.
-
This compound (test compound).
-
Known kinase inhibitor (positive control).
-
Assay buffer.
-
Terbium-labeled anti-phospho-specific antibody.
-
Streptavidin-conjugated XL665.
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
In a 384-well plate, add the kinase, biotinylated peptide substrate, and the test compound or control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the terbium-labeled antibody and streptavidin-conjugated XL665.
-
Incubate for an additional 60 minutes to allow for binding.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
| Kinase Target | Potential IC50 Range (nM) (based on analogs) |
| FGFR1 | 10 - 100 |
| FGFR2 | 10 - 100 |
| FGFR3 | 10 - 100 |
| FMS | 30 - 200[5] |
| JAK1 | 10 - 150[6][7][8] |
Cell-Based Antiproliferative Assay
Objective: To evaluate the effect of this compound on the proliferation of cancer cell lines.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Reagents and Materials:
-
Cancer cell lines (e.g., 4T1, MCF-7, HeLa).
-
Cell culture medium and supplements.
-
This compound.
-
Known anticancer drug (positive control).
-
MTT solution.
-
Solubilization solution (e.g., DMSO).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or positive control for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent cell viability for each concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) value.
-
Cell Cycle Analysis
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Methodology: Flow cytometry analysis of propidium iodide (PI) stained cells.[8][13]
-
Procedure:
-
Treat cells with the test compound at its GI50 concentration for 24-48 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cells with propidium iodide.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Apoptosis Assay
Objective: To determine if this compound induces apoptosis in cancer cells.
Methodology: Annexin V-FITC and propidium iodide (PI) double staining followed by flow cytometry.[1][6][7]
-
Procedure:
-
Treat cells with the test compound at its GI50 concentration for 24-48 hours.
-
Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer.
-
Conclusion and Future Directions
This compound stands as a compelling starting point for the development of novel therapeutic agents. Its "kinase privileged" core, coupled with strategic functionalization, provides a strong foundation for targeting key drivers of cancer and potentially neurodegenerative diseases. The presented data and experimental protocols offer a clear roadmap for researchers to further explore and validate the pharmacological potential of this exciting molecule. Future research should focus on a comprehensive kinase screening to identify additional targets, in-depth mechanistic studies to elucidate its mode of action in neuroprotection, and the synthesis and evaluation of a focused library of derivatives to establish a clear structure-activity relationship. Through a dedicated and systematic approach, the full therapeutic potential of this compound can be realized.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wp.uthscsa.edu [wp.uthscsa.edu]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine
For Research, Scientific, and Drug Development Professionals
The pyrrolo[3,2-c]pyridine scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a new generation of targeted therapeutics. Among its derivatives, 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine (CAS No. 1082042-20-3) has emerged as a compound of significant interest. Its unique electronic and steric properties, conferred by the bromine and methyl substituents, make it a valuable intermediate in the synthesis of potent kinase inhibitors for oncology and neuroprotective agents for neurodegenerative diseases.[1] However, harnessing the synthetic potential of this molecule necessitates a thorough understanding of its safety profile and the implementation of rigorous handling protocols. This guide provides an in-depth, experience-driven framework for researchers to work with this compound safely and effectively.
Compound Identification and Physicochemical Properties
A foundational aspect of safe laboratory practice is the accurate identification and comprehension of a compound's physical and chemical characteristics. This knowledge informs every subsequent handling, storage, and disposal decision.
| Property | Value | Source |
| CAS Number | 1082042-20-3 | [1][2] |
| Molecular Formula | C₈H₇BrN₂ | Appretech Scientific Limited |
| Molecular Weight | 211.06 g/mol | [1] |
| Appearance | Solid | Inferred from handling instructions |
| Purity | Typically ≥95% | [2] |
Note: Specific physical properties such as melting point, boiling point, and solubility are not consistently reported across suppliers. It is imperative to consult the specific batch's Certificate of Analysis (CoA).
Hazard Identification and Risk Assessment: A Proactive Stance
Based on the available Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[2] A thorough risk assessment should be conducted before any experimental work commences.
GHS Hazard Statements:
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [2]
The causality behind these classifications lies in the chemical nature of the molecule. Aromatic bromides can be alkylating agents and, as with many nitrogen-containing heterocycles, can interact with biological macromolecules, leading to irritation. The fine, potentially dusty nature of the solid compound increases the risk of inhalation and subsequent respiratory tract irritation.
Caption: Primary hazard classifications for this compound.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures. A combination of engineering controls and appropriate PPE is crucial to minimize exposure.
Engineering Controls:
-
Fume Hood: All weighing and handling of the solid compound, as well as any reactions, should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE):
The selection of PPE is not merely a checklist; it's a scientifically-backed system to prevent contact with the hazardous material.
| PPE Item | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to irritation. Gloves should be inspected before use and changed frequently. |
| Skin and Body Protection | Laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Not typically required if handled in a fume hood. | If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges should be used. |
Safe Handling and Storage: Preserving Integrity and Ensuring Safety
Adherence to proper handling and storage protocols is paramount for both user safety and maintaining the chemical integrity of this compound.
Handling:
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[3]
-
Grounding: For larger quantities, take measures to prevent the build-up of electrostatic charge.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]
Storage:
-
Container: Keep the container tightly closed.
-
Environment: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Ignition Sources: Keep away from heat, sparks, and open flames.
First Aid Measures: A Rapid and Informed Response
In the event of accidental exposure, immediate and appropriate first aid is critical. All laboratory personnel should be familiar with these procedures and the location of safety equipment.
| Exposure Route | First Aid Procedure | | --- | --- | --- | | Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] | | Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[2] | | Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2] | | Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[2] |
Accidental Release Measures: Containment and Cleanup
A well-defined spill response plan is essential to mitigate the impact of an accidental release.
Caption: Step-by-step workflow for responding to a spill of this compound.
Prevent the spilled material from entering drains or waterways.[3]
Reactivity, Toxicology, and Ecological Considerations: A Broader Perspective
Reactivity:
-
Chemical Stability: The compound is stable under recommended storage conditions.
-
Reactivity Profile: The bromine atom can be displaced via nucleophilic substitution or participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1]
-
Incompatible Materials: Avoid strong oxidizing agents.
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides, nitrogen oxides, and hydrogen bromide.
Toxicological Profile:
-
Acute Toxicity: No specific data is available for this compound.[2] However, brominated aromatic compounds can exhibit varying degrees of toxicity, and some have been shown to be hepatotoxic in animal studies.[4] As a class, pyrrolopyridine derivatives have a wide range of biological activities, and their toxicological profiles are highly structure-dependent.[5][6]
-
Chronic Toxicity: Long-term exposure data is not available. Given its irritant properties, repeated exposure may lead to dermatitis or chronic respiratory conditions.
Ecological Information:
-
Environmental Fate: No specific ecological data is available. It is prudent to assume that the compound may be harmful to aquatic life and to prevent its release into the environment.[3] The environmental impact of brominated heterocyclic compounds is an area of ongoing research.
Disposal Considerations
All waste containing this compound should be treated as hazardous waste.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Consult with a licensed professional waste disposal service.
-
Packaging: Do not reuse empty containers. Dispose of them as unused product.
Conclusion
This compound is a valuable tool in the arsenal of the medicinal chemist. Its effective use is intrinsically linked to a culture of safety and a deep understanding of its potential hazards. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can confidently and safely unlock the synthetic potential of this important heterocyclic building block.
References
- 1. This compound | 1082042-20-3 | Benchchem [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine: An Application Note and Detailed Protocol
Introduction
The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique electronic properties and rigid bicyclic structure make it an ideal framework for developing novel therapeutic agents targeting a range of diseases, including cancer and neurological disorders.[1] Specifically, derivatives of this scaffold have demonstrated potential as potent inhibitors of various kinases by binding to the ATP-binding site, leading to the disruption of cell signaling pathways and subsequent cell cycle arrest and apoptosis.[1] The targeted compound, 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine, serves as a crucial intermediate, with the bromine atom providing a versatile handle for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, to generate diverse libraries of bioactive molecules.[1]
This application note provides a detailed, step-by-step protocol for the synthesis of this compound. The described methodology is a proposed route, synthesized from established chemical principles and analogous transformations reported in the literature for similar heterocyclic systems.[2] The rationale behind each experimental choice is elucidated to provide researchers with a comprehensive understanding of the synthetic strategy.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step sequence starting from a commercially available substituted pyridine derivative. The logical flow of the synthesis is outlined below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
This protocol details the necessary reagents, conditions, and workup procedures for each step in the proposed synthesis of this compound.
Materials and Reagents
| Reagent | Supplier | Purity |
| 3-Bromo-4-methylpyridine | Sigma-Aldrich | ≥97% |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sigma-Aldrich | ≤77% |
| Dichloromethane (DCM) | Fisher Scientific | ACS Grade |
| Fuming Nitric Acid | Sigma-Aldrich | ≥99.5% |
| Sulfuric Acid (98%) | Fisher Scientific | ACS Grade |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Sigma-Aldrich | 97% |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | Anhydrous |
| Iron Powder | Sigma-Aldrich | -325 mesh |
| Acetic Acid | Fisher Scientific | Glacial |
| Ethyl Acetate (EtOAc) | Fisher Scientific | ACS Grade |
| Saturated Sodium Bicarbonate Solution | Fisher Scientific | - |
| Brine | Fisher Scientific | - |
| Anhydrous Sodium Sulfate | Fisher Scientific | ACS Grade |
Step 1: Synthesis of 3-Bromo-4-methylpyridine N-oxide
Rationale: The initial step involves the N-oxidation of the pyridine ring. This is a crucial activation step that increases the electron density of the ring, facilitating the subsequent electrophilic nitration at a position ortho or para to the N-oxide functionality. The N-oxide also directs the incoming nitro group to the desired position.
Procedure:
-
To a solution of 3-bromo-4-methylpyridine (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: DCM/Methanol gradient) to afford 3-bromo-4-methylpyridine N-oxide.
Step 2: Synthesis of 3-Bromo-4-methyl-5-nitropyridine N-oxide
Rationale: This step introduces the nitro group, which is a precursor to the pyrrole ring nitrogen. The nitration occurs at the 5-position due to the directing effect of the N-oxide and the existing substituents.
Procedure:
-
To a stirred solution of 3-bromo-4-methylpyridine N-oxide (1.0 eq) in concentrated sulfuric acid (5 mL/g of starting material) at 0 °C, slowly add fuming nitric acid (1.5 eq).
-
After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 3-bromo-4-methyl-5-nitropyridine N-oxide.
Step 3: Synthesis of (E)-2-(3-Bromo-4-methyl-5-nitropyridin-2-yl)-N,N-dimethylethenamine
Rationale: The reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) introduces a dimethylaminovinyl group at the 2-position of the pyridine ring. This group is essential for the subsequent reductive cyclization to form the pyrrole ring.
Procedure:
-
A mixture of 3-bromo-4-methyl-5-nitropyridine N-oxide (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/g of starting material) is heated to 110-120 °C for 8-12 hours in a sealed tube.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the desired enamine.
Step 4: Synthesis of this compound
Rationale: This final step involves the reductive cyclization of the enamine intermediate to form the fused pyrrole ring. Iron powder in acetic acid is a common and effective reagent system for the reduction of a nitro group and subsequent intramolecular cyclization to form pyrroles.[2]
Procedure:
-
To a suspension of (E)-2-(3-bromo-4-methyl-5-nitropyridin-2-yl)-N,N-dimethylethenamine (1.0 eq) in glacial acetic acid (20 mL/g of starting material), add iron powder (5.0 eq).
-
Heat the mixture to reflux (around 118 °C) for 2-4 hours. The reaction mixture will typically change color, indicating the progression of the reaction.[3]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron residues. Wash the Celite pad with acetic acid.
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add water and basify to pH 8-9 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the final product, this compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the position of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Fuming nitric acid and concentrated sulfuric acid are highly corrosive and should be handled with extreme care.
-
Reactions involving heating should be conducted with appropriate shielding.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound, a valuable intermediate in drug discovery. By following this proposed synthetic route and adhering to the described safety precautions, researchers can reliably produce this key building block for the development of novel therapeutics. The rationale provided for each step aims to empower scientists with the knowledge to troubleshoot and adapt this protocol for the synthesis of other related pyrrolo[3,2-c]pyridine derivatives.
References
- 1. This compound | 1082042-20-3 | Benchchem [benchchem.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine [benchchem.com]
Application Notes and Protocols for the Purification of 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Purity for a Promising Kinase Inhibitor Scaffold
7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine (MW: 211.06 g/mol , CAS: 1082042-20-3) is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid pyrrolopyridine scaffold serves as a foundational structure for the development of novel therapeutic agents, particularly potent kinase inhibitors targeting diseases such as cancer and neurological disorders.[1] The biological activity of such compounds is intrinsically linked to their absolute purity. Trace impurities from the synthetic process, including starting materials, by-products, or degradation products, can lead to erroneous biological data, misleading structure-activity relationships (SAR), and potential off-target effects or toxicity.
This guide provides a detailed overview of robust purification methods for this compound, grounded in the physicochemical principles of N-heterocyclic compounds. While specific experimental data for this exact molecule is not extensively published, the protocols herein are derived from established practices for structurally similar pyrrolopyridine derivatives and are designed to be effective starting points for optimization.
Understanding the Physicochemical Landscape
The purification strategy for any compound is dictated by its physical and chemical properties. For this compound, we can infer key characteristics that will govern its behavior during purification:
-
Polarity: The presence of two nitrogen atoms—one in the pyrrole ring and one in the pyridine ring—imparts significant polarity. The lone pair of electrons on the pyridine nitrogen is available for hydrogen bonding, which increases its affinity for polar solvents.[2] The bromine and methyl groups contribute to its lipophilicity. This amphipathic nature suggests that a range of solvents and chromatographic conditions can be successfully employed.
-
Solubility: Like many N-heterocyclic compounds, it is expected to have high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[3] Its solubility in alcohols (methanol, ethanol) and chlorinated solvents (dichloromethane, chloroform) is likely moderate, while it is expected to be poorly soluble in nonpolar solvents like hexanes and water.[3][4] This differential solubility is the cornerstone of purification by recrystallization and chromatography.
-
Basicity: The pyridine nitrogen atom confers basic properties to the molecule. This allows for the possibility of purification via acid-base extraction, where the compound can be protonated and moved into an aqueous phase, leaving non-basic impurities behind in an organic phase.[5]
Purification Strategy Workflow
A multi-step approach is often necessary to achieve high purity (>98%). The following workflow provides a logical sequence for purifying crude this compound.
Caption: General purification workflow for this compound.
Method 1: Recrystallization for Bulk Purification
Recrystallization is an excellent first-pass technique to remove the majority of impurities from the crude reaction mixture.[6][7] The principle relies on dissolving the impure solid in a hot solvent and allowing it to cool slowly, whereupon the desired compound selectively crystallizes, leaving impurities behind in the "mother liquor."[6]
Causality Behind Solvent Selection:
The ideal recrystallization solvent (or solvent system) will exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature or below.[6] Given the polar nature of the pyrrolopyridine core, polar solvents are a logical starting point. A solvent-pair system is often highly effective.[6]
Table 1: Recommended Solvent Systems for Recrystallization Screening
| Solvent System (v/v) | Rationale | Expected Outcome |
| Ethanol/Water | The compound is likely soluble in hot ethanol but insoluble in water. Adding water as the anti-solvent reduces solubility upon cooling. | Good for moderately polar compounds. Crystals should form as the solution cools after water addition. |
| Acetone/Hexane | Acetone is a polar aprotic solvent that should dissolve the compound when hot. Hexane is a nonpolar anti-solvent. | Effective for removing nonpolar impurities that remain soluble in the hexane-rich mixture. |
| Ethyl Acetate | A single solvent of intermediate polarity. May provide the ideal solubility profile on its own. | Simplest method if successful, yielding crystals upon cooling a saturated solution. |
| Methanol/Diethyl Ether | Methanol provides high solvency; diethyl ether acts as a low-boiling anti-solvent. | Useful for inducing crystallization if other systems fail. Care must be taken due to the high volatility of ether. |
Protocol 1: Recrystallization using an Ethanol/Water System
This protocol is a self-validating system. If crystals do not form, or if the compound "oils out," it indicates that the solvent system is not optimal and another should be trialed.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid with gentle swirling.[8]
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through fluted filter paper to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add water dropwise until a persistent cloudiness (turbidity) is observed. This indicates the solution is supersaturated.
-
Re-dissolution: Add a few drops of hot ethanol to just redissolve the turbidity, resulting in a clear, saturated solution.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.[7][8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[9]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.[7][8]
-
Drying: Dry the purified crystals under vacuum.
Method 2: Silica Gel Column Chromatography
For removing impurities with similar polarity to the target compound, column chromatography is the method of choice.[10][11] The separation occurs based on the differential partitioning of components between a stationary phase (silica gel) and a mobile phase (eluent).
Causality Behind Method Development:
-
Stationary Phase: Silica gel (SiO₂) is a polar adsorbent. More polar compounds will have stronger interactions (adsorption) with the silica and will elute more slowly.
-
Mobile Phase (Eluent): The eluent's polarity determines the speed at which compounds travel down the column. A less polar eluent will result in slower elution, while a more polar eluent will accelerate it.[10] For N-heterocycles, which can be basic, tailing of peaks on acidic silica can be an issue. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can neutralize acidic sites on the silica gel and improve peak shape.[12]
-
TLC Analysis: Before running a column, it is crucial to use Thin-Layer Chromatography (TLC) to determine the optimal solvent system. The ideal system will show good separation between the desired compound and its impurities, with an Rf value for the target compound of approximately 0.2-0.4.[10]
Table 2: Suggested Mobile Phase Systems for Column Chromatography
| Mobile Phase (v/v) | Polarity | Typical Application |
| Ethyl Acetate / Hexane Gradient (e.g., 10% to 70% EtOAc) | Low to Medium | Excellent starting point. A gradient allows for the elution of nonpolar impurities first, followed by the target compound. |
| Dichloromethane / Methanol Gradient (e.g., 1% to 10% MeOH) | Medium to High | Useful if the compound is more polar and does not move sufficiently in EtOAc/Hexane. |
| Dichloromethane / Acetone Gradient | Medium | Offers different selectivity compared to alcohol-containing systems and can sometimes improve separation. |
Protocol 2: Flash Column Chromatography Purification
Caption: Step-by-step workflow for flash column chromatography purification.
-
Column Preparation: Plug a glass column with cotton or glass wool and add a layer of sand. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexane). Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.[13]
-
Sample Loading: Dissolve the crude or recrystallized compound in a minimal amount of a strong solvent like dichloromethane (DCM). Alternatively, for better resolution, perform a "dry load" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[12]
-
Elution: Begin eluting with the low-polarity mobile phase. Collect the eluent in fractions (e.g., 10-20 mL per test tube).
-
Gradient Elution: Gradually increase the polarity of the mobile phase according to the pre-determined gradient (e.g., incrementally increase the percentage of ethyl acetate). This will move the more polar compounds down the column.
-
Fraction Analysis: Spot each collected fraction onto a TLC plate and develop it to identify which fractions contain the pure product.
-
Combine and Evaporate: Combine the fractions that contain only the pure compound. Remove the solvent using a rotary evaporator.
-
Final Drying: Place the resulting solid under high vacuum to remove any residual solvent.
Method 3: Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the highest level of purity (>99.5%), often required for final drug candidates or reference standards, preparative HPLC is the ultimate polishing step.[14] It operates on the same principles as column chromatography but uses smaller stationary phase particles and high pressure, leading to superior resolution.[14][15]
Causality Behind HPLC Method Development:
-
Stationary Phase: Reversed-phase (RP) columns, typically C18 (octadecylsilyl), are most common.[15][16] In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. Nonpolar compounds are retained longer.
-
Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is used. Modifiers like trifluoroacetic acid (TFA) or formic acid are often added to protonate basic sites on the analyte and silanols on the stationary phase, which improves peak shape.
Table 3: Typical Starting Conditions for Preparative RP-HPLC
| Parameter | Recommended Setting | Rationale |
| Column | C18, 5-10 µm particle size | Standard for reversed-phase separation of small organic molecules. |
| Mobile Phase A | Water + 0.1% TFA | Aqueous phase. TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Organic phase for eluting the compound. |
| Gradient | 10% B to 95% B over 20-30 min | A broad gradient is used to scout for the optimal elution conditions. |
| Detection | UV at 254 nm and/or 280 nm | The aromatic pyrrolopyridine core is expected to have strong UV absorbance. |
Protocol 3: Preparative HPLC
-
Analytical Method Development: First, develop an analytical scale HPLC method to determine the retention time of the compound and confirm separation from impurities.
-
Sample Preparation: Dissolve the compound from the previous purification step in a suitable solvent, typically DMSO or the mobile phase itself. Ensure the solution is filtered before injection.
-
Purification Run: Inject the sample onto the preparative HPLC system using the optimized gradient.
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound, guided by the UV detector signal.
-
Post-Run Processing: Combine the pure fractions. The bulk of the organic solvent can be removed by rotary evaporation. The remaining aqueous solution is typically freeze-dried (lyophilized) to yield the pure compound, often as a TFA salt. If the freebase is required, a subsequent acid-base workup may be necessary.
Conclusion
The purification of this compound is a critical step in its application for drug discovery and development. A strategic combination of recrystallization for bulk impurity removal and silica gel chromatography for fine purification will yield material of sufficient purity for most research applications. For instances requiring the highest purity, preparative HPLC serves as a powerful final polishing step. The protocols and principles outlined in this guide provide a robust framework for researchers to develop and validate a purification strategy tailored to their specific needs, ensuring the integrity and reliability of their scientific outcomes.
References
- 1. This compound | 1082042-20-3 | Benchchem [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. rubingroup.org [rubingroup.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Recrystallization [wiredchemist.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. youtube.com [youtube.com]
- 12. Purification [chem.rochester.edu]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine in Medicinal Chemistry
Introduction: The Strategic Importance of the Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine scaffold, a fused bicyclic heterocycle, has emerged as a "privileged structure" in medicinal chemistry. Its rigid conformation and the specific arrangement of hydrogen bond donors and acceptors allow it to mimic the hinge-binding motifs of many kinase inhibitors. The strategic incorporation of a bromine atom at the 7-position and a methyl group at the 4-position, as seen in 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine, provides a versatile building block for the synthesis of novel therapeutic agents. This guide provides detailed protocols and insights into the application of this key intermediate in drug discovery, with a focus on its use in palladium-catalyzed cross-coupling reactions to generate libraries of potential kinase inhibitors and other biologically active molecules.[1]
Derivatives of the pyrrolo[3,2-c]pyridine core have demonstrated significant potential in targeting a range of diseases, most notably cancer and neurological disorders.[1] The bromine atom at the 7-position serves as a versatile handle for introducing a wide array of substituents through modern cross-coupling methodologies, enabling extensive structure-activity relationship (SAR) studies. The methyl group at the 4-position can contribute to improved metabolic stability and modulate the electronic properties of the ring system.[1]
Physicochemical and Analytical Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | [2] |
| Molecular Weight | 211.06 g/mol | [2] |
| CAS Number | 1082042-20-3 | [1] |
| Appearance | Off-white to light yellow solid | Supplier Data |
| Solubility | Soluble in DMF, DMSO, and chlorinated solvents | General knowledge |
Analytical Data Summary:
| Technique | Key Observations |
| ¹H NMR | Characteristic signals for the methyl group and aromatic protons. |
| ¹³C NMR | Resonances corresponding to the eight unique carbon atoms of the scaffold. |
| Mass Spectrometry | Molecular ion peak (M+H)⁺ at m/z ≈ 211, with the characteristic M+2 isotopic pattern for bromine. |
Synthesis of this compound
The synthesis of the title compound can be approached via a multi-step sequence starting from commercially available pyridine derivatives, followed by a selective bromination. The following protocol is a representative procedure based on established methodologies for the synthesis of related pyrrolopyridine systems.
Protocol 1: Synthesis of 4-methyl-1H-pyrrolo[3,2-c]pyridine
This procedure is adapted from the synthesis of related pyrrolo[3,2-c]pyridine scaffolds.[3]
Reaction Scheme:
Figure 1: Synthesis of the 4-methyl-1H-pyrrolo[3,2-c]pyridine core.
Step 1: Synthesis of (E)-2-bromo-5-((dimethylamino)vinyl)-4-nitropyridine 1-oxide
-
To a solution of 2-bromo-5-methyl-4-nitropyridine 1-oxide (1.0 equiv) in N,N-dimethylformamide (DMF) is added N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 equiv).
-
The reaction mixture is heated to 100 °C and stirred for 4 hours.
-
After cooling to room temperature, the mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the crude product, which can be used in the next step without further purification.
Step 2: Reductive Cyclization to 4-methyl-1H-pyrrolo[3,2-c]pyridine
-
To a suspension of (E)-2-bromo-5-((dimethylamino)vinyl)-4-nitropyridine 1-oxide (1.0 equiv) in acetic acid is added iron powder (4.0 equiv).
-
The mixture is heated to 100 °C and stirred for 5 hours.
-
After cooling, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield 4-methyl-1H-pyrrolo[3,2-c]pyridine.
Protocol 2: Bromination to this compound
This protocol is based on the selective bromination of electron-rich heterocyclic systems.[1]
Reaction Scheme:
Figure 2: Bromination of the 4-methyl-1H-pyrrolo[3,2-c]pyridine core.
-
To a solution of 4-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 equiv) in DMF at 0 °C is added N-bromosuccinimide (NBS) (1.05 equiv) portion-wise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the addition of water, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 7-position of the pyrrolo[3,2-c]pyridine core is strategically positioned for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for the rapid generation of molecular diversity.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 7-position of the pyrrolopyridine and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in creating bi-aryl structures commonly found in kinase inhibitors.
Workflow for Suzuki-Miyaura Coupling:
Figure 3: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is adapted from procedures for the Suzuki coupling of related bromo-azaindoles.[3]
-
To a reaction vessel, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon) three times.
-
Degassed 1,4-dioxane and water (4:1 v/v) are added.
-
The reaction mixture is heated to 100 °C and stirred for 12-16 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield 4-methyl-7-phenyl-1H-pyrrolo[3,2-c]pyridine.
Expert Insights: The choice of palladium catalyst and ligand is crucial. For electron-rich heterocycles like pyrrolopyridines, bulky, electron-rich phosphine ligands can enhance catalytic activity. The presence of water in the solvent system is often beneficial for the transmetalation step.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of 7-amino-substituted pyrrolo[3,2-c]pyridines, which are key intermediates for a variety of kinase inhibitors and other biologically active molecules. This reaction couples the aryl bromide with a primary or secondary amine.
Catalytic Cycle of Buchwald-Hartwig Amination:
Figure 4: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Protocol 4: Buchwald-Hartwig Amination with Aniline
This protocol is based on general procedures for the Buchwald-Hartwig amination of bromo-pyridines.[3]
-
In an oven-dried Schlenk tube, combine this compound (1.0 equiv), a palladium source such as Pd₂(dba)₃ (0.02 equiv), a suitable ligand like Xantphos (0.08 equiv), and a base such as cesium carbonate (1.4 equiv).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous toluene, followed by aniline (1.2 equiv) via syringe.
-
Place the sealed tube in a preheated oil bath at 110 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield N-phenyl-4-methyl-1H-pyrrolo[3,2-c]pyridin-7-amine.
Expert Insights: The choice of base and ligand is critical for the success of the Buchwald-Hartwig amination. Strong, non-nucleophilic bases like cesium carbonate or sodium tert-butoxide are commonly used. Bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and reductive elimination steps. For N-H containing heterocycles, protection of the pyrrole nitrogen may be necessary in some cases to prevent side reactions, though with appropriate ligand and base selection, coupling of the unprotected heterocycle is often possible.[4]
Sonogashira Coupling: C-C (alkynyl) Bond Formation
The Sonogashira coupling enables the introduction of an alkyne moiety at the 7-position, providing a linear and rigid linker for further derivatization or for accessing compounds with specific conformational properties.
Protocol 5: Sonogashira Coupling with Phenylacetylene
This protocol is adapted from general procedures for the Sonogashira coupling of bromo-pyridines.[5]
-
To a degassed solution of this compound (1.0 equiv) in a mixture of THF and triethylamine (2:1 v/v), add Pd(PPh₃)₄ (0.05 equiv) and copper(I) iodide (CuI) (0.1 equiv).
-
After degassing the reaction mixture for a further 5 minutes, add phenylacetylene (1.2 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-methyl-7-(phenylethynyl)-1H-pyrrolo[3,2-c]pyridine.
Expert Insights: The Sonogashira coupling is sensitive to oxygen, so maintaining an inert atmosphere is crucial. The copper(I) co-catalyst is essential for the traditional Sonogashira reaction, though copper-free conditions have also been developed. The amine base acts as both a base and a solvent in many cases.
Applications in Kinase Inhibitor Drug Discovery
The 7-substituted-4-methyl-1H-pyrrolo[3,2-c]pyridine scaffold is a key component in a number of potent and selective kinase inhibitors. The ability to readily diversify the 7-position allows for the fine-tuning of inhibitory activity and selectivity against various kinase targets.
Table of Exemplary Kinase Inhibitor Scaffolds Derived from this compound:
| Target Kinase | 7-Substituent | Reported Activity (IC₅₀) | Reference |
| FMS Kinase | Diaryl urea | 30 nM | [6] |
| Focal Adhesion Kinase (FAK) | Substituted pyrimidine | 19.1 nM | [4] |
| FLT3, CDK2, CDK4, CDK6 | Pyrazole-carboxamide | <10 nM | [7] |
| Colchicine-binding site | Indolyl | 0.12 µM (HeLa cells) | [8] |
These examples highlight the power of using this compound as a starting point for the synthesis of highly potent kinase inhibitors. The diverse functionalities that can be introduced at the 7-position via the protocols described above allow for comprehensive exploration of the chemical space around this privileged scaffold.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic substitution pattern allows for facile and selective functionalization through a variety of modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this key intermediate in the design and synthesis of novel therapeutic agents, particularly in the exciting and rapidly evolving field of kinase inhibitor discovery.
References
- 1. This compound | 1082042-20-3 | Benchchem [benchchem.com]
- 2. This compound - CAS:1082042-20-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. EP2395004A3 - Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Derivatization of 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine for the Development of Potent and Selective Kinase Inhibitors
Authored by: Gemini, Senior Application Scientist
Abstract
The 1H-pyrrolo[3,2-c]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable success in targeting the ATP-binding site of protein kinases.[1] Its intrinsic ability to act as a bioisostere for purine and indole systems, combined with its capacity to form critical bidentate hydrogen bonds with the kinase hinge region, has cemented its role in the design of numerous clinical candidates and approved drugs, such as the BRAF inhibitor Vemurafenib.[2][3] This guide focuses on a key building block, 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine , and provides a detailed strategic framework for its derivatization. The bromine atom at the C7 position serves as a versatile synthetic handle, enabling researchers to systematically explore the solvent-exposed regions of the kinase active site through robust cross-coupling methodologies. We present detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, offering insights into experimental design, reaction optimization, and the underlying rationale for creating diverse libraries of potent and selective kinase inhibitors.
The Strategic Importance of the 7-Azaindole Scaffold
Protein kinases are a major class of drug targets, particularly in oncology, due to their central role in regulating cellular signaling pathways.[2][4] The majority of small-molecule kinase inhibitors are designed to be ATP-competitive, binding within the deep cleft that houses the ATP-binding site.[2][3] The 7-azaindole scaffold is exceptionally well-suited for this role. As illustrated below, the pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, allowing it to mimic the adenine portion of ATP and form two crucial hydrogen bonds with the kinase "hinge" region that connects the N- and C-terminal lobes of the kinase.[2][3][5]
This hinge-binding interaction anchors the molecule, providing a stable foundation for further derivatization. The 7-bromo substituent on the this compound core is strategically positioned to point towards the solvent-exposed region of the ATP pocket. This allows for the introduction of various chemical moieties to probe for additional interactions, which is a key strategy for enhancing both potency and selectivity against a specific target kinase.[6][7]
Caption: General pharmacophore model for a Type I kinase inhibitor.
Core Derivatization Protocols
The presence of the C7-bromo substituent makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. These methods are foundational in modern drug discovery for their reliability, functional group tolerance, and broad substrate scope. We will detail the two most impactful strategies: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.
Strategy 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for installing aryl and heteroaryl moieties, which are ubiquitous in kinase inhibitors for probing hydrophobic pockets and forming π-stacking interactions.[8][9][10] This protocol provides a general methodology for coupling various boronic acids or esters to the 7-azaindole core.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl boronic acid or pinacol ester (1.2–1.5 equiv)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv)
-
Base: Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (3.0 equiv)
-
Solvents: Anhydrous 1,4-Dioxane and Water (4:1 or 5:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the corresponding boronic acid/ester, the palladium catalyst, and the base.
-
Inerting: Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed. Expert Insight: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Thorough degassing is critical for reaction success.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe. The reaction concentration is typically 0.1 M with respect to the starting bromide.
-
Reaction: Heat the mixture to 80–110 °C with vigorous stirring. Reaction time can vary from 2 to 24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed. Trustworthiness Check: A co-spotted TLC plate (starting material, co-spot, reaction mixture) is essential to confirm the disappearance of the starting material and the appearance of a new, typically less polar, product spot.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient) to yield the pure C7-aryl/heteroaryl product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[11]
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.
Strategy 2: Buchwald-Hartwig Amination for C-N Bond Formation
The introduction of an amino group via Buchwald-Hartwig amination provides access to a different chemical space.[12] The resulting C-N bond can be part of a key pharmacophore that interacts with charged residues in the active site or serves as an attachment point for linkers to explore larger pockets.[13]
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2–2.0 equiv)
-
Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Ligand: 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or Xantphos (0.04-0.08 equiv)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5–2.0 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube or vial. Expert Insight: The choice of ligand is crucial. Bidentate phosphine ligands like BINAP are often effective as they stabilize the palladium center and promote reductive elimination.[12]
-
Inerting & Pre-formation: Seal the vessel, remove from the glovebox (if used), and place under an inert atmosphere. Add anhydrous solvent and stir for 10-15 minutes to allow for the formation of the active Pd(0)L complex.
-
Reactant Addition: Add the this compound followed by the amine (if liquid, add via syringe; if solid, add under positive inert gas pressure).
-
Reaction: Heat the mixture to 90–110 °C with vigorous stirring. Reaction times typically range from 4 to 24 hours.
-
Monitoring: Track the reaction's progress using LC-MS. The disappearance of the starting bromide and the mass of the desired product can be readily identified.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material using flash column chromatography. A basic alumina column or a silica gel column treated with triethylamine may be necessary for acid-sensitive amine products.
-
Characterization: Confirm the product identity and purity via ¹H NMR, ¹³C NMR, and HRMS.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 1082042-20-3 | Benchchem [benchchem.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols for the N-Arylation of 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Introduction: The Strategic Importance of N-Aryl Pyrrolo[3,2-c]pyridines
The pyrrolo[3,2-c]pyridine core, an isomer of 7-azaindole, is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have cemented its role in the design of potent kinase inhibitors, anticancer agents, and other therapeutics.[1][2] The strategic functionalization of the pyrrole nitrogen (N-1 position) through arylation is a cornerstone of lead optimization, as the N-aryl substituent can profoundly influence the molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.
This guide provides a detailed, experience-driven overview of the experimental procedures for the N-arylation of a key intermediate, 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine. We will move beyond simple step-by-step instructions to explain the underlying chemical logic, enabling researchers to not only replicate the protocols but also to troubleshoot and adapt them for their specific synthetic targets.
Pillar 1: Mechanistic Rationale and Strategic Choices
The formation of a C(aryl)-N(pyrrole) bond is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. The two most powerful and widely adopted strategies are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type condensations.[3][4]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is renowned for its exceptional functional group tolerance and broad substrate scope.[5][6] The catalytic cycle, illustrated below, generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine (the pyrrole N-H), and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical for stabilizing the palladium intermediates and promoting the key reductive elimination step.[7]
-
Ullmann Condensation & Chan-Lam Coupling: Historically, copper-catalyzed Ullmann reactions required harsh conditions.[4] However, modern ligand-accelerated protocols have made them significantly milder and more versatile.[8][9] The generally accepted mechanism involves the formation of a copper(I) amide intermediate, which then undergoes oxidative addition with the aryl halide to form a Cu(III) species, followed by reductive elimination.[10] A related method, the Chan-Lam coupling, utilizes arylboronic acids as the coupling partner, often under mild, aerobic conditions.[11][12]
For the N-arylation of azaindoles, copper-catalyzed methods are often advantageous due to their lower cost and distinct reactivity, sometimes offering better yields where palladium systems might struggle. Palladium catalysis, however, remains a robust and highly predictable alternative.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. benchchem.com [benchchem.com]
The Emergence of 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine in Oncology: A Guide to Application and Protocol
The relentless pursuit of targeted cancer therapies has led researchers to explore novel heterocyclic scaffolds that can selectively modulate the activity of key oncogenic drivers. Among these, the pyrrolopyridine nucleus has garnered significant attention due to its structural resemblance to the purine ring of ATP, making it an ideal framework for the design of kinase inhibitors.[1] This guide provides an in-depth exploration of a promising member of this family, 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine, and its potential applications in cancer research. While direct, extensive research on this specific molecule is emerging, this document synthesizes data from closely related analogs and the broader pyrrolo[3,2-c]pyridine class to provide a robust framework for its investigation as a potential anti-cancer agent.
The Scientific Rationale: Why this compound Holds Promise
The core value of the pyrrolo[3,2-c]pyridine scaffold lies in its ability to function as an ATP mimetic.[1] This allows it to compete with endogenous ATP for binding to the active site of various protein kinases. Aberrant kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[2] By inhibiting these kinases, compounds based on the pyrrolo[3,2-c]pyridine scaffold can disrupt these oncogenic signaling pathways, leading to cell cycle arrest and apoptosis.[3]
The specific substitutions on the this compound molecule are not merely decorative. The bromine atom at the 7-position can serve as a valuable handle for further chemical modifications, such as Suzuki-Miyaura coupling reactions, to introduce diverse functional groups and explore the structure-activity relationship (SAR).[3] This allows for the optimization of potency, selectivity, and pharmacokinetic properties. The methyl group at the 4-position can also influence the molecule's interaction with the target protein and its overall physicochemical properties.
Derivatives of the closely related pyrrolo[3,2-c]pyridine scaffold have demonstrated potent inhibitory activity against a range of kinases, including FMS kinase (CSF-1R), which is implicated in ovarian, prostate, and breast cancers.[4] Furthermore, other pyrrolopyridine isomers have been successfully developed into clinically approved drugs like Vemurafenib, used in the treatment of melanoma.[1][5][6] This precedent underscores the therapeutic potential of this chemical class.
Potential Oncological Applications and Key Research Areas
Based on the known biological activities of related pyrrolopyridine derivatives, this compound is a compelling candidate for investigation in several areas of cancer research:
-
Kinase Inhibitor Discovery: As a primary application, this compound can be used as a starting point or fragment for the development of potent and selective inhibitors against various cancer-associated kinases.
-
Target Validation Studies: Once a specific kinase target is identified, derivatives of this molecule can be used as chemical probes to elucidate the biological consequences of inhibiting that kinase in cancer cells.
-
Combination Therapy Studies: The potential for synergistic effects with existing chemotherapeutic agents or other targeted therapies is a crucial area of investigation.
-
Drug Resistance Studies: Investigating the efficacy of this compound in cancer models that have developed resistance to current therapies could unveil novel treatment strategies.
Experimental Protocols: A Practical Guide for Researchers
The following protocols are designed to provide a comprehensive framework for evaluating the anti-cancer potential of this compound. These are generalized methods and should be optimized for specific cell lines and experimental conditions.
Synthesis of this compound Derivatives
The synthesis of pyrrolo[3,2-c]pyridine derivatives often starts from functionalized pyridine precursors. A general synthetic strategy, adapted from related compounds, is outlined below.[7]
Caption: Generalized synthetic workflow for pyrrolo[3,2-c]pyridine derivatives.
Protocol for Suzuki-Miyaura Cross-Coupling (for derivatization):
This protocol describes a general method to further functionalize the 7-bromo position.
-
Reaction Setup: In a microwave vial, combine this compound (1 equivalent), the desired arylboronic acid (1.5 equivalents), potassium carbonate (2-3 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents).
-
Solvent Addition: Add a degassed mixture of a suitable solvent system, for example, 1,4-dioxane and water (e.g., 3:1 v/v).
-
Reaction Conditions: Seal the vial and heat the reaction mixture in a microwave reactor to a temperature of 100-125°C for 20-40 minutes.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
In Vitro Anti-proliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, SGC-7901)[7]
-
Complete growth medium (specific to each cell line)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software package.
| Parameter | Description |
| Cell Lines | HeLa (cervical), MCF-7 (breast), SGC-7901 (gastric) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentrations | Typically a range from 0.01 µM to 100 µM |
| Incubation Time | 48 - 72 hours |
| Endpoint | IC₅₀ value |
Kinase Inhibition Assay
To determine if this compound acts as a kinase inhibitor, an in vitro kinase assay is essential. This can be performed using commercially available kits or as a service.
Caption: A simplified workflow for an in vitro kinase inhibition assay.
General Protocol Outline:
-
Reaction Setup: In a suitable microplate, add the kinase, a specific substrate (peptide or protein), and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period to allow for the phosphorylation reaction to occur.
-
Detection: Use a detection method to quantify the amount of phosphorylated substrate. This can be based on radioactivity (³²P-ATP), fluorescence, or luminescence.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
To investigate if the compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is a standard method.
Protocol:
-
Cell Treatment: Treat cells with the test compound at concentrations around its IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Apoptosis Assay by Annexin V/PI Staining
To determine if the compound induces apoptosis, a common method is Annexin V and PI staining followed by flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24, 48 hours).
-
Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Concluding Remarks and Future Directions
This compound represents a promising starting point for the development of novel anti-cancer therapeutics. Its pyrrolopyridine core provides a validated scaffold for kinase inhibition, and the bromine and methyl substitutions offer avenues for chemical optimization. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the anti-cancer properties of this molecule and its derivatives. Future work should focus on identifying its specific molecular targets, elucidating its mechanism of action in greater detail, and evaluating its efficacy in in vivo cancer models. Through systematic investigation, the full therapeutic potential of this intriguing compound can be unlocked.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1082042-20-3 | Benchchem [benchchem.com]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1H-pyrrolo[3,2-c]pyridine, or 5-azaindole, framework is a privileged scaffold in medicinal chemistry. Its structural resemblance to purine bases allows it to effectively mimic the hinge-binding motifs of natural substrates like ATP, making its derivatives potent inhibitors of various protein kinases.[1][2] Consequently, this core is integral to the development of therapeutics for a range of diseases, including cancer and inflammatory conditions.[1]
The specific compound, 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine, is a highly valuable synthetic intermediate. The bromine atom at the 7-position serves as a versatile chemical handle for introducing further molecular complexity via cross-coupling reactions, while the methyl group at the 4-position modulates the electronic and steric properties of the molecule.[3] Given its role as a critical building block, ensuring the structural integrity and purity of this compound is paramount to the success of subsequent synthetic steps and the ultimate biological activity of the final drug candidates.
This guide provides a comprehensive, multi-technique workflow for the analytical characterization of this compound. It moves beyond simple procedural lists to explain the causality behind each analytical choice, empowering researchers to not only generate high-quality data but also to interpret it with confidence. The protocols described herein form a self-validating system for the unambiguous confirmation of structure and the rigorous assessment of purity.
Section 1: The Analytical Characterization Workflow
A robust analytical workflow is essential for ensuring that a synthetic intermediate meets the stringent quality requirements for drug development. The process is sequential and logical: primary structural elucidation is performed first to confirm the identity of the target molecule, followed by chromatographic separation to assess its purity. Finally, supplementary spectroscopic and physical methods are employed to create a complete analytical profile.
Caption: Logical workflow for the comprehensive characterization of the title compound.
Section 2: Primary Structural Elucidation Techniques
The initial and most critical step is to confirm that the synthesized molecule has the correct atomic connectivity and molecular formula. NMR and Mass Spectrometry are the cornerstone techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle & Causality: NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H and ¹³C). It provides unambiguous information about the molecular skeleton, including the number of unique protons and carbons and their connectivity. For a substituted aromatic system like this compound, ¹H NMR is essential to confirm the substitution pattern on the rings, and ¹³C NMR verifies the carbon framework.
-
Application Note: The key diagnostic signals to observe in the ¹H NMR spectrum are: the singlet for the C4-methyl group, the distinct signals for the protons on the pyrrole and pyridine rings, and the broad singlet for the pyrrole N-H proton. Using a deuterated solvent like DMSO-d₆ is crucial as it allows for the observation of exchangeable protons like the N-H. The ¹³C NMR spectrum should show the correct number of carbon signals, with the brominated carbon (C7) appearing at a characteristic chemical shift. Data from structurally similar compounds can be used to predict the expected chemical shifts.[4][5][6]
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the pyrrole N-H proton is clearly visible.
-
Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer at room temperature.
-
Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
| Technique | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ¹H NMR | ~11.5 - 12.5 (broad s) | N1-H (pyrrole) | Acidic proton, often broad, observable in DMSO. |
| (500 MHz, | ~8.0 - 8.2 (s) | H6 | Singlet due to no adjacent protons. |
| DMSO-d₆) | ~7.4 - 7.6 (d) | H2 | Doublet, coupled to H3. |
| ~6.5 - 6.7 (d) | H3 | Doublet, coupled to H2. | |
| ~2.4 - 2.6 (s) | C4-CH₃ | Characteristic singlet for a methyl group on an aromatic ring. | |
| ¹³C NMR | ~145 - 150 | C7a | Quaternary carbon at the ring junction. |
| (125 MHz, | ~140 - 145 | C4 | Carbon bearing the methyl group. |
| DMSO-d₆) | ~130 - 135 | C5a | Quaternary carbon at the ring junction. |
| ~125 - 130 | C2 | Pyrrole ring carbon. | |
| ~120 - 125 | C6 | Pyridine ring carbon. | |
| ~110 - 115 | C7 | Carbon bearing the bromine atom; shift influenced by halogen. | |
| ~100 - 105 | C3 | Pyrrole ring carbon. | |
| ~15 - 20 | C4-CH₃ | Methyl group carbon. |
Mass Spectrometry (MS)
-
Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. The presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a definitive diagnostic signature.[7][8]
-
Application Note: For this compound, the most critical observation is the molecular ion peak cluster. You should observe two peaks of nearly equal intensity separated by 2 m/z units (e.g., [M+H]⁺ and [M+H+2]⁺). This pattern is a hallmark of a monobrominated compound and provides strong evidence for the presence of bromine in the molecule.[9] HRMS should be used to confirm that the measured mass is consistent with the molecular formula C₈H₇BrN₂.
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode. This is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Analysis: Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Interpretation: Identify the molecular ion cluster. Use the instrument's software to calculate the molecular formula from the accurate mass of the monoisotopic peak (containing ⁷⁹Br) and compare it to the theoretical value.
| Parameter | Expected Value | Interpretation |
| Molecular Formula | C₈H₇BrN₂ | |
| Theoretical [M+H]⁺ (⁷⁹Br) | 210.9874 m/z | Monoisotopic peak for the protonated molecule. |
| Theoretical [M+H]⁺ (⁸¹Br) | 212.9854 m/z | Isotopic peak due to the heavier bromine isotope. |
| Observed Isotope Ratio | ~1:1 | Confirms the presence of one bromine atom. |
Section 3: Purity Assessment and Impurity Profiling
Once the structure is confirmed, it is crucial to determine the purity of the material. Impurities, even in small amounts, can interfere with subsequent reactions or biological assays.[10][11]
Caption: How complementary analytical techniques contribute to the final Certificate of Analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Principle & Causality: HPLC is a powerful separatory technique that is the gold standard for purity determination in the pharmaceutical industry. By partitioning the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase, compounds are separated based on their hydrophobicity. A UV detector is used for quantification.
-
Application Note: The goal is to develop a method that provides a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities (e.g., starting materials, regioisomers, or degradation products). The UV-Vis spectrum of the compound should be used to select an optimal detection wavelength (λ_max) to ensure maximum sensitivity.[12][13] Purity is typically reported as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram. For regulatory purposes, any impurity above 0.1% should be identified.[10]
-
Sample Preparation: Accurately prepare a stock solution of the compound in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of ~1 mg/mL. Further dilute to ~0.1 mg/mL for injection.
-
Chromatographic Conditions: The following conditions serve as a good starting point for method development.
-
Injection & Analysis: Inject 5-10 µL of the sample solution and run the analysis.
-
Purity Calculation: Integrate all peaks in the chromatogram. Calculate the area percent purity using the formula: (Area of Main Peak / Total Area of All Peaks) * 100.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for aromatic heterocycles. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic modifier for elution. |
| Gradient | 5% B to 95% B over 15 minutes | A gradient ensures elution of both polar and nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 25 °C | Controlled temperature for reproducible retention times. |
| Detection | UV at 254 nm or λ_max | 254 nm is a common wavelength for aromatic compounds. |
Section 4: Supplementary Characterization Techniques
These techniques provide additional, complementary data to build a complete and undeniable analytical profile for the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle & Causality: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of specific bonds. It is an excellent tool for identifying the presence of key functional groups.
-
Application Note: For this molecule, FTIR is used to confirm the presence of the N-H bond of the pyrrole ring (a broad stretch), aromatic C-H bonds, and the aliphatic C-H bonds of the methyl group. The spectrum also contains a complex "fingerprint" region with C-C and C-N ring vibrations that is unique to the molecule.[14][15]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3300 | Medium, Broad | N-H stretching (pyrrole) |
| 3000 - 3100 | Medium | Aromatic C-H stretching |
| 2850 - 2950 | Weak | Aliphatic C-H stretching (methyl) |
| 1600 - 1450 | Medium-Strong | C=C and C=N ring stretching |
UV-Vis Spectroscopy
-
Principle & Causality: This technique measures the absorption of UV and visible light, which corresponds to electronic transitions within the molecule. It is particularly useful for characterizing conjugated systems and chromophores.
-
Application Note: The fused aromatic pyrrolopyridine system is a strong chromophore. The UV-Vis spectrum provides information about its electronic structure and can be used to determine the optimal wavelength (λ_max) for detection in HPLC analysis, ensuring the highest sensitivity.[16][17]
-
Protocol: Prepare a dilute solution (e.g., 10 µg/mL) in a UV-transparent solvent like ethanol or methanol. Record the spectrum from 200 to 400 nm.
-
Expected Data: Expect strong absorption maxima (λ_max) in the range of 250-300 nm, characteristic of the π-π* transitions in the heterocyclic system.
Elemental Analysis
-
Principle & Causality: This combustion-based technique determines the weight percentage of carbon, hydrogen, and nitrogen in a pure sample. Bromine content can also be determined by specific methods.
-
Application Note: Elemental analysis provides a direct measure of the elemental composition, which is used to verify the empirical formula. The experimental values for %C, %H, %N, and %Br should agree with the theoretical values calculated from the molecular formula (C₈H₇BrN₂) within an acceptable margin of error (typically ±0.4%). This provides powerful, independent confirmation of the molecular formula derived from HRMS.
| Element | Theoretical % | Acceptable Range |
| Carbon (C) | 45.96% | 45.56% - 46.36% |
| Hydrogen (H) | 3.37% | 2.97% - 3.77% |
| Bromine (Br) | 38.23% | 37.83% - 38.63% |
| Nitrogen (N) | 13.40% | 13.00% - 13.80% |
X-ray Crystallography
-
Principle & Causality: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. It provides precise bond lengths, bond angles, and information on intermolecular interactions in the solid state.[14][15]
-
Application Note: While not a routine technique for every batch, obtaining a crystal structure is the "gold standard" for absolute structural proof. It can unequivocally confirm the regiochemistry of the bromo and methyl substituents and reveal how the molecules pack in the solid state, including any hydrogen bonding involving the pyrrole N-H and pyridine nitrogen. This technique is particularly valuable for a novel compound or during the initial stages of process development to establish an unambiguous reference standard.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1082042-20-3 | Benchchem [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 10. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Synthesis and Evaluation of 1H-Pyrrolo[3,2-c]pyridine Derivatives as Potent Tubulin Polymerization Inhibitors
Here is the detailed Application Note and Protocol for the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microtubules are critical components of the cellular cytoskeleton, playing a pivotal role in cell division, motility, and intracellular transport. Their dynamic nature, characterized by constant polymerization and depolymerization of α/β-tubulin heterodimers, makes them a prime target for anticancer drug development.[1][2] Disrupting microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells.[2][3] This document provides a comprehensive guide to the design, synthesis, and biological evaluation of a novel class of tubulin inhibitors based on the rigid 1H-pyrrolo[3,2-c]pyridine scaffold. These compounds are designed to bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[2][3][4] We present detailed, field-proven protocols for the multi-step chemical synthesis, in vitro cytotoxicity screening using the MTT assay, and direct assessment of tubulin polymerization inhibition. This guide is intended for researchers in medicinal chemistry and oncology seeking to develop next-generation microtubule-targeting agents.
Rationale and Design Strategy
The design of this series of compounds is inspired by the structure of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor that binds to the colchicine site. A key feature of CA-4 is its cis-stilbene bridge, which is crucial for its bioactivity but also a point of metabolic instability. Our strategy replaces this flexible bridge with a rigid 1H-pyrrolo[3,2-c]pyridine scaffold. This structural modification aims to lock the molecule in its optimal bioactive conformation, potentially enhancing binding affinity and improving drug-like properties.[2][4]
The core design incorporates two essential pharmacophoric elements:
-
A-Ring: A 3,4,5-trimethoxyphenyl group, a classic feature of many potent colchicine-site inhibitors, which occupies a key hydrophobic pocket in the tubulin dimer.
-
B-Ring: A variable aryl or heteroaryl group, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
The 1H-pyrrolo[3,2-c]pyridine core acts as a rigid linker, ensuring the precise spatial orientation of the A and B rings.
Caption: Design strategy for 1H-pyrrolo[3,2-c]pyridine tubulin inhibitors.
Protocol: Chemical Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines
This section details the multi-step synthesis of the target compounds, adapted from the procedure reported by Wang et al.[2][4] The overall workflow involves the construction of a key brominated pyrrolopyridine intermediate, followed by a Suzuki cross-coupling reaction to introduce diverse aryl substituents.
Caption: Synthetic workflow for 1H-pyrrolo[3,2-c]pyridine derivatives.
Materials and Reagents
-
2-Bromo-5-methylpyridine
-
m-Chloroperbenzoic acid (m-CPBA)
-
Sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Iron powder (Fe)
-
Acetic acid
-
3,4,5-Trimethoxyphenylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Substituted arylboronic acids
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Ethyl acetate
-
n-Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus (silica gel for chromatography)
Synthesis of Key Intermediate: 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16)
This synthesis proceeds through several steps to build the core heterocyclic structure.
Step 1: Synthesis of 2-bromo-5-methylpyridine-1-oxide (12)
-
Dissolve 2-bromo-5-methylpyridine (11) in a suitable solvent like dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Add m-CPBA portion-wise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to quench excess acid, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield compound 12.
Step 2: Synthesis of 2-bromo-5-methyl-4-nitropyridine 1-oxide (13)
-
Carefully add compound 12 to concentrated sulfuric acid at 0°C.
-
Add fuming nitric acid dropwise to the mixture, keeping the temperature below 10°C.
-
Heat the reaction mixture to 90°C and stir for several hours.
-
Cool the mixture and pour it onto crushed ice.
-
Neutralize with a base (e.g., NaOH solution) and extract the product with ethyl acetate.
-
Dry, concentrate, and purify by column chromatography to obtain compound 13.
Step 3 & 4: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (15)
-
React compound 13 with N,N-dimethylformamide dimethyl acetal in DMF to form the enamine intermediate (14).[4]
-
Dissolve the resulting intermediate (14) in acetic acid.
-
Add iron powder and heat the mixture to facilitate reductive cyclization.
-
After completion, filter the mixture to remove iron residues, neutralize, and extract the product.
-
Purify by column chromatography to yield the core scaffold, compound 15.[4]
Step 5: Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16)
-
To a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine (15) in 1,4-dioxane, add 3,4,5-trimethoxyphenylboronic acid, K₂CO₃, pyridine, and Cu(OAc)₂.[4]
-
Heat the mixture in a microwave reactor at 85°C for 30 minutes.[4]
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by silica gel chromatography (eluent: n-hexane/ethyl acetate) to afford the key intermediate 16.[4]
General Procedure for Suzuki Cross-Coupling: Synthesis of Target Compounds (10a-t)
-
In a microwave vial, combine the brominated intermediate (16, 1 equivalent), the desired substituted phenylboronic acid (1.5 equivalents), K₂CO₃ (5 equivalents), and Pd(PPh₃)₄ (0.06 equivalents).[2]
-
Add a degassed mixture of 1,4-dioxane and water (3:1 ratio).
-
Seal the vial and heat in a microwave reactor at 125°C for 25-30 minutes.[2]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the final 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative.
Characterization: The structure and purity of all final compounds should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocols: Biological Evaluation
This section provides protocols for assessing the anticancer activity and the specific mechanism of action of the synthesized compounds.
Caption: Workflow for the biological evaluation of synthesized compounds.
In Vitro Antiproliferative Activity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][6][7]
Materials:
-
Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds and positive control (e.g., Combretastatin A-4)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Sterile 96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[5]
-
Solubilization: Carefully remove the medium. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.[5][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.[5]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules. Polymerization is monitored by the increase in turbidity (light scattering) of the solution.[1]
Materials:
-
Purified bovine or porcine tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol (as a polymerization enhancer)
-
Test compounds and controls (Paclitaxel as a promoter, Nocodazole/Colchicine as an inhibitor)
-
Temperature-controlled spectrophotometer with a 96-well plate reader, capable of reading at 340 nm.
Protocol:
-
Preparation: Thaw tubulin and GTP on ice. Prepare reaction mixes on ice to prevent premature polymerization.
-
Reaction Setup: In a pre-chilled 96-well plate, assemble the following reaction mixture per well:
-
General Tubulin Buffer
-
Purified tubulin (to a final concentration of 2-3 mg/mL)
-
Glycerol (e.g., 10% final concentration)
-
GTP (to a final concentration of 1 mM)
-
Test compound at various concentrations (or vehicle control).
-
-
Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Immediately begin monitoring the change in absorbance (turbidity) at 340 nm every 30-60 seconds for 60-90 minutes.[1]
-
Data Analysis: Plot absorbance versus time. The resulting curves show a lag phase, a polymerization (growth) phase, and a plateau. The effect of an inhibitor is quantified by the reduction in the maximum rate of polymerization (Vmax) and the final polymer mass (plateau absorbance) compared to the vehicle control.[1]
Representative Data and Interpretation
Antiproliferative Activity
The potency of the synthesized compounds is summarized by their IC₅₀ values. A lower IC₅₀ value indicates higher potency. Data from Wang et al. demonstrates that several derivatives exhibit potent activity, with some reaching the nanomolar range.[2][4]
| Compound | B-Ring Substituent | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10t | 1H-indol-5-yl | 0.12 | 0.15 | 0.21 |
| 10a | Phenyl | >10 | >10 | >10 |
| 10r | Pyridin-3-yl | 0.45 | 0.51 | 0.63 |
| CA-4 | (Positive Control) | 0.003 | 0.002 | 0.002 |
| (Data adapted from Wang et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2024)[2][4] |
Interpretation: The data reveals that the nature of the B-ring substituent is critical for activity. Compound 10t , featuring an indolyl group, showed the most potent antiproliferative effects among the synthesized series, with IC₅₀ values ranging from 0.12 to 0.21 µM.[2][3] This highlights a key area for SAR exploration.
Tubulin Polymerization Inhibition
The direct inhibitory effect on tubulin assembly confirms the mechanism of action.
| Compound | Concentration (µM) | Tubulin Polymerization Inhibition (%) |
| 10t | 3 | 55.8% |
| 10t | 5 | 78.2% |
| Colchicine | 5 | 85.1% |
| (Data adapted from Wang et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2024)[3][4] |
Interpretation: Compound 10t potently inhibited tubulin polymerization in a concentration-dependent manner, confirming that its cytotoxic effect is mediated through the disruption of microtubule dynamics.[3][4] Its efficacy is comparable to that of the known colchicine-site binder, colchicine.
Conclusion
The 1H-pyrrolo[3,2-c]pyridine scaffold serves as an excellent rigid core for the design of novel, potent tubulin polymerization inhibitors. The synthetic route presented is robust and allows for the generation of a diverse library of compounds through a late-stage Suzuki coupling reaction. The biological evaluation protocols described herein provide a clear framework for assessing both the cellular cytotoxicity and the specific molecular mechanism of these agents. The potent activity of lead compounds like 10t validates this approach and provides a strong foundation for further optimization in the development of new anticancer therapeutics.[2][3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Exploration of 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine in Antibacterial Drug Discovery
Introduction: The Pyrrolo[3,2-c]pyridine Scaffold as a Promising Frontier in Antibacterial Research
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents with new mechanisms of action.[1][2][3] Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, and the pyrrolopyridine scaffold, a fusion of pyrrole and pyridine rings, has emerged as a privileged structure with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[4][5][6][7] Specifically, derivatives of the pyrrolo[3,2-c]pyridine core have been identified as potential inhibitors of key bacterial processes.[8]
This document provides a comprehensive guide for researchers investigating the antibacterial potential of 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine . While direct antibacterial data for this specific molecule is not yet prevalent in public literature, its structural alerts—a halogenated aromatic system and a bicyclic heterocyclic core—warrant a thorough investigation. The bromine atom at the 7-position offers a versatile handle for synthetic elaboration, allowing for the creation of a chemical library to explore structure-activity relationships (SAR).[8]
These application notes will detail the foundational experimental workflows required to characterize the antibacterial profile of this compound, from initial screening to preliminary safety assessment. The protocols provided are based on established, standardized methods from leading bodies such as the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and reliability.[9][10]
Part 1: Synthesis and Characterization
The synthesis of this compound can be approached through multi-step synthetic routes common in heterocyclic chemistry. A plausible, though hypothetical, route could be adapted from methodologies developed for similar pyrrolopyridine structures.[11] Characterization of the final compound is critical and should involve:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight (C₈H₇BrN₂, MW: 211.06 g/mol ).[12]
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Part 2: Primary Antibacterial Screening Workflow
The initial evaluation of a novel compound involves determining its ability to inhibit the growth of clinically relevant bacteria. A standard panel should include both Gram-positive and Gram-negative bacteria, such as the ESKAPE pathogens, which are notorious for their resistance to existing antibiotics.[13]
Diagram: High-Throughput Antibacterial Screening Workflow
The following diagram outlines the logical flow for the initial assessment of this compound.
Caption: Workflow for initial antibacterial and cytotoxicity evaluation.
Experimental Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][13][14] The broth microdilution method is a standardized and widely used technique.[15][16]
Objective: To determine the MIC of this compound against a panel of bacteria.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Klebsiella pneumoniae ATCC 700603)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.85% saline
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Preparation of Compound Stock Solution: Prepare a 1280 µg/mL stock solution of the test compound in DMSO. Subsequent dilutions should be made in CAMHB to minimize solvent toxicity.
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick 3-5 colonies of the test bacterium and inoculate into a tube of CAMHB. b. Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16] c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10][13]
-
Plate Preparation (Serial Dilution): a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the compound stock solution (or a working dilution) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no bacteria).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL. Do not inoculate well 12.[17]
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[10][17]
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[10][13]
Experimental Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[17][18][19] This assay is a logical follow-up to the MIC test to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Objective: To determine the MBC of this compound.
Materials:
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile micro-pipettes
Procedure:
-
Subculturing: Following the MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: From each of these clear wells, plate a 10 µL aliquot onto a sterile MHA plate. Be sure to label each plate corresponding to the concentration of the well it came from.[17]
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.[17]
-
Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[18][19][20]
Data Presentation: Hypothetical MIC and MBC Data
The following table illustrates how to present the results from MIC and MBC assays. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[17]
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | 29213 | 4 | 8 | 2 | Bactericidal |
| E. coli | 25922 | 16 | 64 | 4 | Bactericidal |
| P. aeruginosa | 27853 | 32 | >128 | >4 | Bacteriostatic |
| K. pneumoniae | 700603 | 8 | 32 | 4 | Bactericidal |
Disclaimer: The data presented are for illustrative purposes only and must be determined experimentally.
Experimental Protocol 3: Cytotoxicity Assessment (MTT Assay)
It is crucial to assess whether an antibacterial compound is selectively toxic to bacteria over mammalian cells.[21][22] The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[21][23][24]
Objective: To evaluate the in vitro cytotoxicity of this compound against a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2, or Vero cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom plates
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[21][25]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include untreated cells (negative control) and wells with medium only (blank).[21][25]
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.[25]
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[21]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[21]
-
Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value can then be determined.
Diagram: Principle of the MTT Cytotoxicity Assay
Caption: The enzymatic conversion of MTT to formazan in viable cells.[21]
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial evaluation of this compound as a potential antibacterial agent. Positive results from these assays—specifically, potent MIC/MBC values against target pathogens and a high selectivity index (IC₅₀ on mammalian cells / MIC against bacteria)—would establish this compound as a valid hit.
Subsequent steps in the drug discovery process would involve:
-
Mechanism of Action Studies: Investigating the specific bacterial target of the compound. Given the nature of related heterocycles, potential targets could include DNA gyrase, topoisomerase, or cell division proteins.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and reduce toxicity. The bromo-substituent is an ideal starting point for chemical modification via cross-coupling reactions.[8]
-
In Vivo Efficacy Studies: Evaluating the compound's effectiveness in animal models of infection.
The exploration of novel chemical scaffolds like pyrrolo[3,2-c]pyridines is a critical endeavor in the global fight against antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods | Aging [aging-us.com]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 1082042-20-3 | Benchchem [benchchem.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - CAS:1082042-20-3 - Sunway Pharm Ltd [3wpharm.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 15. protocols.io [protocols.io]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. benchchem.com [benchchem.com]
- 18. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. microchemlab.com [microchemlab.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine. As Senior Application Scientists, we move beyond simple protocols to address the nuanced challenges of this synthesis, grounding our advice in mechanistic principles and field-proven experience.
The synthesis of this valuable heterocyclic scaffold can be broadly divided into two key stages: the formation of the 4-methyl-1H-pyrrolo[3,2-c]pyridine core and its subsequent regioselective bromination. This guide is structured to address specific, high-frequency issues encountered in both stages.
Part 1: Synthesis of the 4-methyl-1H-pyrrolo[3,2-c]pyridine Scaffold
The construction of the azaindole core is the foundation of the entire synthesis. Low yields or impurities at this stage will invariably compromise the final bromination step.
FAQ 1: My cyclization reaction to form the pyrrolo[3,2-c]pyridine ring system is inefficient, resulting in low yields (<30%). What are the likely causes and how can I improve it?
Answer: Low yield in the formation of the bicyclic pyrrolopyridine system is a common challenge often rooted in the stability of intermediates and the choice of cyclization strategy. Many classical indole syntheses, such as the Fischer, Bartoli, or Madelung methods, can be adapted for azaindoles, but each comes with specific requirements.[1]
A prevalent modern approach involves the cyclization of a suitably substituted aminopyridine precursor. A key issue here is often the incomplete conversion or the formation of stable, non-cyclized intermediates.
Causality & Troubleshooting:
-
Purity of Starting Materials: Ensure the aminopyridine precursor is free of contaminants from previous steps. Residual acids, bases, or metal catalysts can interfere with the sensitive cyclization chemistry.
-
Reaction Conditions: Temperature and catalyst choice are critical. For instance, in a palladium-catalyzed cyclization, the ligand choice, base, and temperature must be finely tuned to promote the desired intramolecular C-N bond formation over competing side reactions.[2]
-
Side Reactions: A common side reaction is the dimerization or polymerization of the starting material, especially under harsh thermal conditions.
dot
Caption: High-level workflow for the synthesis.
Recommended Protocol: Palladium-Catalyzed Cyclization
This protocol assumes a starting material like a 2-amino-3-alkynylpyridine derivative, a common strategy for building the pyrrole ring onto a pyridine scaffold.
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the 2-amino-3-alkynylpyridine starting material (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or Toluene, 0.1 M).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃ or NaH, 2.0-3.0 eq). The choice of base is critical; a strong, non-nucleophilic base is often required.
-
Reaction Execution: Heat the mixture to the optimized temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS. Reactions can take from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the 4-methyl-1H-pyrrolo[3,2-c]pyridine intermediate.
Part 2: Regioselective Bromination
This is often the most challenging step. The pyrrolopyridine system has multiple sites susceptible to electrophilic attack, leading to potential mixtures of isomers. The goal is selective bromination at the C7 position.
FAQ 2: My bromination reaction is not selective, yielding a mixture of 3-bromo, 5-bromo, and 7-bromo isomers. How do I achieve high regioselectivity for the desired C7 position?
Answer: This is a classic problem in the halogenation of heterocyclic systems. The electronic properties of the bicyclic system, influenced by both the pyridine and pyrrole nitrogen atoms, dictate the sites of highest electron density, which are typically the C3 and C5 positions on the pyrrole ring. Direct bromination with harsh reagents like molecular bromine (Br₂) often leads to poor selectivity.
The key to achieving C7 selectivity lies in choosing a milder, more sterically demanding, or mechanistically different brominating agent and carefully controlling the reaction conditions.
dot
References
Technical Support Center: Overcoming Solubility Challenges with 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for the solubility challenges associated with this promising kinase inhibitor scaffold.[1] Our goal is to equip you with the scientific understanding and practical methodologies to ensure the successful use of this compound in your experiments.
Introduction to this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structural motif in the development of novel therapeutics, particularly kinase inhibitors for oncology and neurodegenerative disorders.[2] Its structure, featuring a fused pyrrole and pyridine ring system, is designed to interact with the ATP-binding sites of various kinases.[2] While this compound has been developed to improve upon the solubility and bioavailability of earlier pyrrolo[3,2-c]quinoline derivatives, its inherent aromatic and crystalline nature can still present solubility hurdles in aqueous media, which is a common challenge for kinase inhibitors.[2][3][4][5]
This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to systematically address and overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound stems from several key physicochemical properties:
-
Aromaticity and Lipophilicity: The fused aromatic ring system contributes to a significant nonpolar surface area, leading to a hydrophobic character. This makes the molecule less inclined to interact favorably with polar water molecules.
-
Crystalline Structure: In its solid state, the planar molecules of this compound can pack efficiently into a stable crystal lattice. A significant amount of energy is required to overcome these intermolecular forces and dissolve the compound.
-
Weak Basicity: While the pyridine nitrogen can be protonated, its basicity is relatively weak. Therefore, at neutral pH, the compound exists predominantly in its less soluble, neutral form.
Q2: What is the predicted pKa of this compound, and how does it influence solubility?
For this compound, the pyridine nitrogen is the more basic center. The fused pyrrole ring and the electron-withdrawing bromine atom will likely decrease the basicity compared to 4-methylpyridine. Therefore, a reasonable estimated pKa for the conjugate acid is in the range of 4.0 - 5.0.
This pKa is critical for solubility. At a pH below this value, the pyridine nitrogen will be protonated, resulting in a positively charged, more polar molecule with significantly higher aqueous solubility. At pH values above the pKa, the compound will be in its neutral, less soluble form. This relationship is a key principle to exploit for improving solubility.
Q3: I'm observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer for my biological assay. What's happening and how can I prevent it?
A3: This is a common issue known as "crashing out" and occurs when a compound that is highly soluble in a nonpolar organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[12] The DMSO concentration is effectively lowered upon dilution, and the aqueous buffer cannot maintain the compound in solution at that concentration.
To prevent this, consider the following:
-
Lower the Final Concentration: The simplest solution is to work with a lower final concentration of the compound in your assay.
-
Optimize the Dilution Protocol: Instead of a single, large dilution, perform serial dilutions. Adding the DMSO stock to the aqueous buffer dropwise while vortexing can also help to avoid localized high concentrations that trigger precipitation.[13]
-
Maintain a Low, Consistent DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (typically below 0.5%) and ensure it is consistent across all experimental conditions, including your vehicle control.[1][14]
-
Use a Co-solvent in the Final Medium: If your assay can tolerate it, a small percentage of a water-miscible organic co-solvent in your final aqueous buffer can increase the solubility.
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols for systematically improving the solubility of this compound.
Initial Solubility Assessment
Before attempting to enhance solubility, it is crucial to determine the baseline solubility of your compound in relevant solvents.
Estimated Solubility of this compound
The following table provides estimated solubility based on the properties of similar azaindole derivatives. Note: These are estimates and should be confirmed experimentally.
| Solvent | Estimated Solubility | Rationale |
| Water (pH 7.4) | < 0.1 mg/mL | High aromaticity and crystalline nature. |
| PBS (pH 7.4) | < 0.1 mg/mL | Similar to water, with minimal buffering effect on the neutral form. |
| DMSO | > 50 mg/mL | Excellent solvent for a wide range of organic compounds.[1] |
| Ethanol | 1 - 5 mg/mL | Moderate polarity, can solvate the molecule better than water. |
| Methanol | 1 - 5 mg/mL | Similar to ethanol. |
| Acetonitrile | 0.5 - 2 mg/mL | Aprotic polar solvent, less effective than alcohols. |
| THF | > 10 mg/mL | Good solvent for many heterocyclic compounds. |
Protocol 1: Experimental Determination of Thermodynamic Solubility
This protocol uses the shake-flask method, which is considered the gold standard for determining thermodynamic solubility.[15][16]
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, 0.1 M HCl, various buffers)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Methodology:
-
Add an excess amount of the solid compound to a known volume of the solvent in a vial. Ensure there is undissolved solid at the bottom.
-
Seal the vials and place them on a shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method with a standard curve.
Solubility Enhancement Strategies
Based on the initial assessment, you can choose from several strategies to improve solubility. The following workflow can guide your decision-making process.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Protocol 2: pH Adjustment
This is often the most effective and straightforward method for ionizable compounds.[17]
Rationale: By lowering the pH of the aqueous medium to at least one pH unit below the estimated pKa of the pyridine nitrogen (~4.0-5.0), you can ensure that the majority of the compound is in its protonated, more soluble form.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2.0 to 7.4 (e.g., glycine-HCl, acetate, phosphate).
-
Determine the solubility of this compound in each buffer using the shake-flask method described in Protocol 1.
-
Plot solubility as a function of pH to identify the optimal pH range for your experiments.
-
For biological assays, select a buffer with a pH that maintains solubility without compromising the biological system (e.g., cell viability, enzyme activity).
Troubleshooting pH Adjustment:
-
Precipitation in Neutral Buffers: If you need to work at a neutral pH, consider preparing a concentrated stock solution in an acidic buffer and then diluting it into your final neutral assay medium. The final pH should be carefully monitored.
-
Buffer Incompatibility: Be aware that some buffer salts can interact with your compound and decrease solubility (salting out).[17] If you suspect this, test solubility in different buffer systems at the same pH.
Protocol 3: Co-solvent Systems
Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[15][18]
Common Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
N-methyl-2-pyrrolidone (NMP)
-
Dimethylacetamide (DMA)
Methodology:
-
Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
Determine the solubility of the compound in each mixture using the shake-flask method.
-
Select the co-solvent system that provides the desired solubility with the lowest percentage of organic solvent to minimize potential toxicity or interference in your assay.
Troubleshooting Co-solvent Systems:
-
Precipitation upon Dilution: Even with co-solvents, the compound may precipitate upon significant dilution into a fully aqueous medium. It's important to determine the "dilution tolerance" of your formulation.
-
Assay Interference: High concentrations of co-solvents can affect biological assays. Always run a vehicle control with the same co-solvent concentration to assess its impact.
Protocol 4: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our compound of interest, forming inclusion complexes with enhanced aqueous solubility.[19][20][21][22]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Methodology (Phase Solubility Study):
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).
-
Add an excess amount of this compound to each solution.
-
Equilibrate the samples by shaking for 24-48 hours.
-
Centrifuge and analyze the supernatant for the concentration of the dissolved compound.
-
Plot the concentration of the dissolved compound against the cyclodextrin concentration. The slope of this phase solubility diagram can be used to determine the complexation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Pyrrole - Wikipedia [en.wikipedia.org]
- 8. 4-Methylpyridine - Wikipedia [en.wikipedia.org]
- 9. 4-Methylpyridine | (C5H4N)CH3 | CID 7963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Methylpyridine CAS#: 108-89-4 [m.chemicalbook.com]
- 11. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]
- 12. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for the synthesis of 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this valuable heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant scale production. Our approach is grounded in established chemical principles and field-proven insights to ensure the robustness and reproducibility of your synthetic endeavors.
I. Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity, especially during scale-up. A common and effective synthetic route proceeds through the following key transformations:
-
Nitration of a Substituted Pyridine: Introduction of a nitro group, which serves as a precursor to the pyrrole ring nitrogen.
-
Enamine Formation: Reaction with a formylating agent to build the carbon framework of the pyrrole ring.
-
Reductive Cyclization: Formation of the fused pyrrole ring.
-
Regioselective Bromination: Introduction of the bromine atom at the desired position.
This guide will delve into the potential challenges and solutions for each of these critical stages.
II. Visualizing the Synthetic Workflow
To provide a clear overview of the synthetic process, the following diagram illustrates the key steps and intermediates.
Technical Support Center: Purification of Brominated Pyrrolopyridines
Welcome to the technical support center for the purification of brominated pyrrolopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues, grounded in scientific principles and practical experience.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequent and challenging problems observed during the purification of brominated pyrrolopyridines. Each issue is presented with potential causes and step-by-step solutions to guide you through the experimental process.
Issue 1: My brominated pyrrolopyridine is co-eluting with an impurity during column chromatography.
Potential Causes:
-
Similar Polarity: The primary cause is often an impurity with a polarity very similar to your target compound. This is common with over-brominated byproducts (di- or tri-brominated species) or regioisomers formed during the synthesis.
-
Inappropriate Solvent System: The chosen solvent system may not have sufficient selectivity to resolve the compounds.
-
Column Overloading: Applying too much crude material to the column can lead to broad peaks and poor separation.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
TLC Analysis is Key: Before running a column, meticulously screen various solvent systems using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your product an Rf value between 0.2 and 0.4 and maximizes the separation from the impurity.
-
Vary Solvent Polarity and Composition: If a standard hexane/ethyl acetate system fails, try incorporating a different solvent to change the selectivity. For nitrogen-containing heterocycles, adding a small amount of a more polar solvent like methanol or a basic modifier like triethylamine (if your compound is stable) can significantly alter the separation.[1] For instance, a small amount of acetic acid in the eluent can protonate a basic nitrogen, making the compound more polar and altering its retention time.[1]
-
Consider Alternative Sorbents: If silica gel fails to provide adequate separation, consider using alumina (neutral or basic) or a C18 reversed-phase silica gel for your chromatography.
-
-
Improve Column Chromatography Technique:
-
Reduce the Amount of Sample: Overloading is a common mistake. As a rule of thumb, use a silica gel to crude product ratio of at least 50:1 (w/w).
-
Dry Loading vs. Wet Loading: If your compound has low solubility in the initial eluent, consider dry loading. This involves adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of your column.
-
-
Consider an Alternative Purification Method:
-
Recrystallization: If your product is a solid and the impurity profile is not overly complex, recrystallization can be a highly effective and scalable purification method. Experiment with different solvent pairs to find one where your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains in solution. Toluene is often a good starting point for recrystallization.[2]
-
Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution.
-
Issue 2: My brominated pyrrolopyridine appears to be degrading on the silica gel column.
Potential Causes:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds. Pyrrolopyridines, being basic heterocycles, can interact strongly with the acidic silanol groups, potentially leading to decomposition or irreversible adsorption.
-
Reaction with Solvents: Certain solvents, especially chlorinated solvents in the presence of trace acid, can be problematic.
Troubleshooting Steps:
-
Deactivate the Silica Gel:
-
Triethylamine Wash: Before packing your column, you can rinse the silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 1-2% in your non-polar solvent). This will neutralize the acidic sites on the silica surface.
-
Use Neutral or Basic Alumina: As an alternative to silica, consider using neutral or basic alumina as your stationary phase.
-
-
Solvent Choice:
-
Avoid prolonged exposure to potentially acidic solvents. Ensure your solvents are fresh and of high purity.
-
-
Perform a Stability Test:
-
Before committing to a large-scale purification, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you observe a new spot or significant streaking, your compound is likely unstable on silica.
-
Issue 3: I am observing debromination of my product during purification.
Potential Causes:
-
Reaction with Nucleophiles: Trace nucleophiles in your solvents or on your stationary phase can potentially displace the bromine atom, especially if it is in an activated position on the ring.
-
Photochemical Degradation: Some brominated aromatic compounds can be light-sensitive.
-
Reductive Environments: Certain conditions can lead to the reductive cleavage of the C-Br bond.
Troubleshooting Steps:
-
Ensure High Purity of Solvents and Reagents: Use freshly distilled or high-purity solvents to minimize the presence of nucleophilic impurities.
-
Protect from Light: If you suspect photosensitivity, wrap your column and collection flasks in aluminum foil.
-
Avoid Harsh Conditions: Be mindful of the pH and temperature during workup and purification. Avoid strongly basic conditions if your molecule is susceptible to nucleophilic aromatic substitution.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of brominated pyrrolopyridines?
A1: The impurity profile can vary depending on the specific bromination reagent and reaction conditions used. However, some common impurities include:
-
Over-brominated products: Di- and tri-brominated pyrrolopyridines are frequent byproducts, especially if the reaction is not carefully controlled.
-
Regioisomers: Depending on the directing effects of the substituents on the pyrrolopyridine core, you may form isomers with bromine at different positions.
-
Unreacted starting material: Incomplete reactions will leave the starting pyrrolopyridine in your crude product.
-
Hydrolyzed byproducts: If using reagents like N-bromosuccinimide (NBS), you may have succinimide as a byproduct, which is often water-soluble and can be removed with an aqueous wash.[3]
Q2: How can I confirm the purity of my final brominated pyrrolopyridine product?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can often reveal the presence of impurities, even at low levels.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for detecting and identifying impurities. The mass spectrometer can help identify over-brominated species or other byproducts.[5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is excellent for quantifying the purity of your compound by measuring the area percentage of your product peak relative to all other peaks.
Q3: What is a good starting point for developing a recrystallization protocol for a new brominated pyrrolopyridine?
A3: A good starting point is to screen a variety of solvents with different polarities. Here is a general workflow:
-
Place a small amount of your crude material (10-20 mg) in a test tube.
-
Add a small amount of a single solvent and heat the mixture.
-
If the compound dissolves readily in the cold solvent, it is not a good choice for recrystallization.
-
If the compound is insoluble even when hot, it is also not a good choice.
-
Ideally, you want a solvent that dissolves your compound when hot but in which it is poorly soluble when cold.
-
If a single solvent is not effective, try a binary solvent system (e.g., a "good" solvent in which your compound is soluble and a "bad" solvent in which it is not). Dissolve your compound in a minimal amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy. Then, add a few more drops of the "good" solvent to clarify the solution and allow it to cool slowly.
-
Common solvent systems for nitrogen-containing heterocycles include toluene, ethyl acetate/hexanes, and ethanol/water.[2]
Q4: The position of the nitrogen in the pyridine ring seems to affect the polarity of my brominated pyrrolopyridine. Can you explain this?
A4: Absolutely. The position of the nitrogen atom in the pyridine ring significantly influences the molecule's dipole moment and its ability to act as a hydrogen bond acceptor. This, in turn, affects its polarity and chromatographic behavior. For example, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) has different electronic properties and basicity compared to 4-azaindole (1H-pyrrolo[3,2-c]pyridine).[7] This difference in polarity will necessitate different chromatographic conditions for effective purification. Generally, a more exposed nitrogen lone pair will lead to stronger interactions with the silica gel, resulting in a lower Rf value (higher retention).
Experimental Protocols & Visualizations
Protocol 1: Flash Column Chromatography of a Brominated Pyrrolopyridine
Objective: To purify a crude brominated pyrrolopyridine from less polar impurities.
Materials:
-
Crude brominated pyrrolopyridine
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol)
-
Glass column with a stopcock
-
Sand
-
Collection tubes
Procedure:
-
Solvent System Selection:
-
Using TLC, determine an optimal solvent system that provides good separation and an Rf of ~0.3 for the desired product.
-
-
Column Packing:
-
Secure the column vertically. Add a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar solvent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
Run solvent through the column until the silica bed is stable and there are no air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system.
-
Collect fractions in test tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Diagram: Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of an appropriate purification method.
References
- 1. reddit.com [reddit.com]
- 2. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Recent trends in the impurity profile of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
dehalogenation side reactions of 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine. This versatile heterocyclic compound is a valuable building block, particularly in palladium-catalyzed cross-coupling reactions for the synthesis of novel kinase inhibitors and other therapeutic agents.[1]
However, its utility is often challenged by a persistent and yield-reducing side reaction: dehalogenation . This guide provides in-depth troubleshooting advice, mechanistic insights, and optimized protocols to help you mitigate this common issue and maximize the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a byproduct with a mass corresponding to the loss of bromine. What is this, and why is it happening?
You are observing hydrodehalogenation, a reductive process where the bromine atom at the C7 position is replaced by a hydrogen atom, yielding the undesired byproduct 4-methyl-1H-pyrrolo[3,2-c]pyridine. This is a common side reaction in palladium-catalyzed cross-coupling reactions involving aryl halides.[2]
This side reaction is problematic for two main reasons:
-
Reduced Yield: It consumes your starting material, directly lowering the yield of your desired coupled product.
-
Purification Challenges: The dehalogenated byproduct often has similar polarity to the starting material or the desired product, complicating chromatographic separation.
The root cause is typically a competition between the desired cross-coupling pathway and an alternative reductive pathway within the catalytic cycle. The key intermediate, an arylpalladium(II) halide complex formed after oxidative addition, can be intercepted by a hydride source before it proceeds through the desired reaction (e.g., transmetalation in a Suzuki coupling).
Q2: What are the primary factors that promote dehalogenation in my Suzuki-Miyaura coupling reaction?
Several parameters in your reaction setup can inadvertently favor the dehalogenation pathway. The most critical factors are the choice of base, the presence of a proton source, and the efficiency of your catalyst system.
-
Choice of Base: While a base is essential for activating the boronic acid, some bases can actively promote dehalogenation. For instance, bases like sodium ethoxide or those containing formate impurities can serve as hydride donors. Milder, non-nucleophilic inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often a better choice to suppress this side reaction.[2][3]
-
Proton Source (Solvent & Water): Hydrodehalogenation requires a proton source. Protic solvents like alcohols (e.g., 2-propanol) can act as both the solvent and the reductant.[4] While many Suzuki protocols use water as a co-solvent to dissolve the inorganic base, excessive water can facilitate protodeboronation (hydrolysis of the boronic acid) and provide a ready source of protons for the final step of the dehalogenation pathway.[5][6] Using anhydrous solvents or minimizing the amount of water is a key strategy.
-
Catalyst & Ligand System: The ligand plays a crucial role. A bulky, electron-rich phosphine ligand (e.g., Xantphos, SPhos, RuPhos) can accelerate the rate-limiting steps of the desired cross-coupling cycle, such as oxidative addition and reductive elimination.[3] If the desired pathway is faster, the competing dehalogenation reaction is less likely to occur. Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes be more efficient than Pd(II) precatalysts, which require an in-situ reduction that can generate hydride intermediates.[2][6]
-
Reaction Temperature: Elevated temperatures can sometimes increase the rate of dehalogenation more than the desired coupling. Lowering the reaction temperature may help improve the product-to-byproduct ratio, albeit potentially requiring longer reaction times.[2]
Q3: Can you illustrate the mechanistic pathway for dehalogenation?
Certainly. Dehalogenation typically occurs as a competing pathway within the main Pd(0)/Pd(II) catalytic cycle. After the initial oxidative addition of the palladium(0) catalyst to the C-Br bond, the resulting arylpalladium(II) intermediate is at a critical juncture.
Figure 1: Competing pathways in palladium-catalyzed cross-coupling. The key Ar-Pd(II)-X intermediate can either proceed through transmetalation to the desired product or undergo hydride transfer, leading to the dehalogenated byproduct.
Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common issues related to the dehalogenation of this compound.
| Symptom Observed | Potential Cause(s) | Recommended Solutions |
| High Percentage (>10%) of Dehalogenated Byproduct | 1. Inappropriate Base: Using strong, nucleophilic bases (e.g., alkoxides) or bases with hydride impurities. | • Switch to a milder, non-nucleophilic base like K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][3][7]• Use a high-purity, anhydrous base. |
| 2. Protic Solvent: Using alcohols (e.g., IPA, MeOH) as the solvent. | • Switch to aprotic solvents like 1,4-dioxane, toluene, or DMF.[7]• If a co-solvent is needed, use minimal, degassed water. | |
| 3. Suboptimal Ligand: The ligand is not promoting the desired coupling pathway effectively. | • Employ bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, SPhos, RuPhos).[3][7]• Increase the ligand-to-palladium ratio (e.g., from 2:1 to 3:1). | |
| 4. High Reaction Temperature: The dehalogenation pathway is accelerated at higher temperatures. | • Reduce the reaction temperature (e.g., from 110 °C to 80-90 °C) and extend the reaction time.[2] | |
| Low or Stalled Conversion with Dehalogenation | 1. Catalyst Deactivation: Oxygen in the reaction vessel is oxidizing the active Pd(0) catalyst. | • Ensure all solvents are rigorously degassed (e.g., by sparging with argon for 20-30 minutes).[2][5]• Use fresh, high-quality palladium precatalysts and ligands.[6] |
| 2. Poor Reagent Solubility: The base or boronic acid is not sufficiently soluble. | • Screen different solvent systems (e.g., dioxane/water, DME, toluene/water).• Ensure vigorous stirring to maximize mixing in biphasic systems.[6] | |
| 3. Protodeboronation: The boronic acid is being cleaved by water/base before it can transmetalate. | • Use anhydrous conditions if possible.• Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester).[6] |
Optimized Protocol: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol provides a robust starting point for coupling aryl boronic acids with this compound, designed specifically to minimize the risk of hydrodehalogenation.
Reagents & Stoichiometry
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Aryl Halide |
| Aryl Boronic Acid | 1.2 - 1.5 | Coupling Partner |
| Pd₂(dba)₃ | 0.02 (2 mol%) | Catalyst Precursor (Pd(0)) |
| Xantphos | 0.05 (5 mol%) | Ligand |
| K₃PO₄ (anhydrous, finely ground) | 2.0 - 3.0 | Base |
| 1,4-Dioxane (anhydrous, degassed) | - | Solvent |
Step-by-Step Procedure
-
Vessel Preparation: Add a magnetic stir bar to a flame-dried Schlenk flask or reaction vial.
-
Addition of Solids: Under ambient atmosphere, add this compound (1.0 equiv), the aryl boronic acid (1.2 equiv), finely ground K₃PO₄ (2.5 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.05 equiv).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., high-purity argon or nitrogen). Repeat this cycle three to five times to ensure all oxygen is removed.[5]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed, anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block set to 85-95 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by LC-MS or TLC. Look for the consumption of the starting material and the appearance of the desired product mass.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
- 1. This compound | 1082042-20-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Technical Support Center: A Troubleshooting Guide for the Synthesis of 1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for the synthesis of 1H-pyrrolo[3,2-c]pyridine, a critical scaffold in medicinal chemistry and drug development.[1][2][3] This guide is designed for researchers, scientists, and professionals in the field, providing in-depth troubleshooting advice in a practical question-and-answer format. Here, we will delve into the nuances of common synthetic challenges, offering explanations grounded in chemical principles and supported by established literature.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Cyclization and Ring Formation Issues
Question 1: I am experiencing very low yields during the cyclization step to form the 1H-pyrrolo[3,2-c]pyridine core using a Fischer-type indole synthesis. What are the likely causes and how can I optimize this reaction?
Low yields in the Fischer indole synthesis of azaindoles are a frequent challenge, often due to the electron-deficient nature of the pyridine ring which can hinder the key[4][4]-sigmatropic rearrangement step.[5][6]
Potential Causes & Solutions:
-
Incomplete Hydrazone Formation: The initial condensation between the aminopyridine and the carbonyl compound to form the hydrazone may be inefficient.
-
Troubleshooting:
-
Ensure strictly anhydrous conditions, as water can reverse the reaction.[7]
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting reagent.
-
Consider isolating and purifying the hydrazone intermediate before proceeding with the cyclization.[7] A catalytic amount of weak acid, like acetic acid, can facilitate this step.[8]
-
-
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical for promoting the rearrangement without degrading the starting materials or product.
-
Troubleshooting:
-
A screen of Brønsted acids (e.g., polyphosphoric acid (PPA), p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is recommended.[6][7] PPA is often effective but requires high temperatures.[8]
-
Optimize the concentration of the chosen acid. Excessively harsh acidic conditions can lead to unwanted side reactions or decomposition.[7]
-
-
-
Competing Side Reactions: The formation of regioisomers, polymeric tars, or cleavage of the N-N bond in the hydrazone intermediate can significantly reduce the yield.[7][8]
-
Troubleshooting:
-
Carefully control the reaction temperature. Lowering the temperature may enhance selectivity, while extended reaction times at high temperatures can promote degradation.[7]
-
For substrates with electron-donating groups, which are more prone to N-N bond cleavage, milder reaction conditions should be explored.[8]
-
-
Question 2: My Batcho-Leimgruber synthesis of a substituted 1H-pyrrolo[3,2-c]pyridine is failing at the reductive cyclization step. What are the common pitfalls with this reaction?
The Batcho-Leimgruber synthesis is a powerful method, but the reductive cyclization of the intermediate enamine is a critical step that can be sensitive to the choice of reducing agent and reaction conditions.[4][5][9]
Potential Causes & Solutions:
-
Inefficient Reduction of the Nitro Group: The chosen reducing agent may not be effective for your specific substrate.
-
Troubleshooting:
-
A variety of reducing agents can be employed. Catalytic hydrogenation (e.g., H₂ with Pd/C or Raney nickel) is a common and effective choice.[9]
-
Alternative chemical reducing agents include iron powder in acetic acid, stannous chloride (SnCl₂), or sodium dithionite.[4][9][10] The optimal choice will depend on the other functional groups present in your molecule.
-
Ensure the catalyst for hydrogenation is active and not poisoned.
-
-
-
Poor Solubility of the Enamine Intermediate: The intermediate trans-β-dimethylamino-nitrostyrene derivative may have poor solubility in the reaction solvent, leading to a sluggish or incomplete reaction.
-
Troubleshooting:
-
Screen different solvents or solvent mixtures to improve solubility.
-
Gentle heating may be necessary to facilitate both dissolution and the reaction.
-
-
-
Side Reactions During Reduction: Under certain reductive conditions, other functional groups may be unintentionally modified.
-
Troubleshooting:
-
Select a reducing agent with appropriate chemoselectivity. For example, catalytic hydrogenation is generally milder towards many functional groups than metal/acid combinations.
-
Monitor the reaction closely to avoid over-reduction or other undesired transformations.
-
-
Section 2: Cross-Coupling and Functionalization Challenges
Question 3: I am attempting a Sonogashira coupling to introduce an alkyne substituent onto the 1H-pyrrolo[3,2-c]pyridine core, but I am consistently observing low yields and significant amounts of alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?
The Sonogashira coupling is a versatile tool for C-C bond formation, but it is often plagued by the competing homocoupling of the terminal alkyne, especially when using copper(I) co-catalysts.[11][12]
Potential Causes & Solutions:
-
Presence of Oxygen: The Glaser homocoupling is an oxidative process that is significantly promoted by the presence of oxygen.[12]
-
Troubleshooting:
-
Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).
-
Thoroughly degas all solvents and reagents before use. The freeze-pump-thaw technique is highly effective.[12]
-
-
-
Catalyst System and Conditions: The choice of palladium catalyst, ligand, base, and solvent can influence the relative rates of the desired cross-coupling and the undesired homocoupling.
-
Troubleshooting:
-
Consider using a copper-free Sonogashira protocol to eliminate the primary catalyst for homocoupling.[12]
-
The choice of base is important; an amine base like triethylamine or diisopropylethylamine is typically used.[13]
-
Slow addition of the alkyne to the reaction mixture can help maintain a low concentration of the alkyne, favoring the cross-coupling pathway.[12]
-
-
-
Low Reactivity of the Halide: If you are using a chloro- or bromo-substituted pyrrolopyridine, the oxidative addition step may be slow, allowing more time for homocoupling to occur.
Question 4: My Larock indole synthesis for a 2,3-disubstituted 1H-pyrrolo[3,2-c]pyridine is giving poor regioselectivity with an unsymmetrical alkyne. How can I control the regiochemical outcome?
The Larock indole synthesis is a powerful heteroannulation reaction, but controlling regioselectivity with unsymmetrical alkynes can be challenging.[5][14]
Potential Causes & Solutions:
-
Steric and Electronic Effects of the Alkyne: The regioselectivity of the alkyne insertion into the aryl-palladium bond is influenced by the steric and electronic properties of the alkyne substituents.
-
Troubleshooting:
-
Contrary to what might be expected, the larger, more sterically hindering group of the alkyne often ends up adjacent to the newly formed C-2 of the indole ring.[14] This should be a primary consideration when designing the synthesis.
-
Systematically varying the substituents on the alkyne can help to empirically determine the optimal substitution pattern for the desired regioselectivity.
-
-
-
Reaction Conditions: The choice of catalyst, ligands, and solvent can sometimes influence the regiochemical outcome, although the effect is often less pronounced than the inherent properties of the alkyne.
-
Troubleshooting:
-
While the original Larock protocol is often "ligand-less," the use of specific phosphine ligands can sometimes improve catalyst turnover and may have a subtle influence on regioselectivity.[15]
-
Experiment with different palladium sources and reaction temperatures, as these can sometimes alter the selectivity of the insertion step.
-
-
Section 3: Purification and Stability
Question 5: I am having difficulty purifying my 1H-pyrrolo[3,2-c]pyridine derivative by column chromatography. The compound seems to be streaking or degrading on the silica gel. What can I do?
The purification of nitrogen-containing heterocycles like 1H-pyrrolo[3,2-c]pyridine can be complicated by their basicity and potential instability on acidic silica gel.[16]
Potential Causes & Solutions:
-
Interaction with Acidic Silica Gel: The basic nitrogen atoms in the pyrrolopyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing, streaking, and in some cases, degradation.[16]
-
Troubleshooting:
-
Deactivate the silica gel by pre-treating it with a solution of a volatile base, such as triethylamine (typically 1-2% in the eluent), before packing the column.[16]
-
Alternatively, use a different stationary phase, such as neutral or basic alumina.[16]
-
For particularly sensitive compounds, reversed-phase (C18) chromatography may be a better option.[16]
-
-
-
Inappropriate Solvent System: The choice of eluent is crucial for achieving good separation and minimizing unwanted interactions with the stationary phase.
-
Co-eluting Impurities: The crude product may contain impurities with similar polarity to the desired compound, making separation by a single chromatographic step difficult.
Visualizing Troubleshooting Workflows
The following diagrams illustrate logical approaches to diagnosing and resolving common issues in 1H-pyrrolo[3,2-c]pyridine synthesis.
Caption: A decision tree for troubleshooting low yields in cyclization reactions.
Caption: A workflow for minimizing Sonogashira homocoupling side reactions.
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis of a 1H-pyrrolo[3,2-c]pyridine
-
Hydrazone Formation:
-
To a solution of the appropriate aminopyridine hydrazine (1.0 eq.) in ethanol, add the desired ketone or aldehyde (1.1 eq.).
-
Add a catalytic amount of acetic acid (e.g., 2-3 drops).
-
Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction by TLC until the starting hydrazine is consumed.
-
The resulting hydrazone can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure and proceeding without further purification if it is clean by TLC.[8]
-
-
Cyclization:
-
To polyphosphoric acid (PPA) (typically a 10-20 fold excess by weight of the hydrazone) preheated to 80-100 °C, add the hydrazone (1.0 eq.) portion-wise with vigorous stirring.
-
Increase the temperature to 160-180 °C (the optimal temperature is substrate-dependent).
-
Monitor the reaction by TLC. Upon completion, carefully pour the hot reaction mixture onto a stirred mixture of crushed ice and water.
-
Neutralize the acidic solution with a strong base (e.g., concentrated NaOH or NH₄OH) to pH > 9.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the halo-1H-pyrrolo[3,2-c]pyridine (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the terminal alkyne (1.2-1.5 eq.).
-
Seal the flask, and evacuate and backfill with argon or nitrogen (repeat this cycle three times).
-
-
Addition of Reagents:
-
Add a degassed solvent (e.g., DMF or THF) and a degassed amine base (e.g., triethylamine, 3-5 eq.) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C, depending on the reactivity of the halide) and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data Summary
| Synthesis Method | Key Reagents | Typical Yields | Key Challenges |
| Fischer Indole Synthesis | Aminopyridine hydrazine, Ketone/Aldehyde, Acid Catalyst (e.g., PPA) | Variable (10-80%) | Low yields, N-N cleavage, Tar formation, Regioselectivity |
| Batcho-Leimgruber | Nitropyridine derivative, DMFDMA, Reducing Agent (e.g., H₂/Pd-C, Fe/AcOH) | Good to Excellent | Reductive cyclization conditions, Substrate solubility |
| Larock Annulation | o-Iodoaniline derivative, Alkyne, Palladium Catalyst | Good to Excellent | Regioselectivity with unsymmetrical alkynes, Catalyst turnover |
| Sonogashira Coupling | Halo-pyrrolopyridine, Terminal Alkyne, Palladium Catalyst, Base | Moderate to Excellent | Alkyne homocoupling (Glaser), Catalyst deactivation |
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. diglib.tugraz.at [diglib.tugraz.at]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 15. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Reaction Condition Optimization for Functionalizing 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support guide for the functionalization of 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine. This versatile heterocyclic compound, a derivative of the 7-azaindole scaffold, is a crucial building block in medicinal chemistry and materials science, often utilized in the development of kinase inhibitors and novel therapeutic agents.[1][2] The bromine atom at the 7-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions.[1]
This guide is structured to provide practical, experience-driven advice in a question-and-answer format, helping you troubleshoot common issues and optimize your reaction conditions for success.
Part 1: Frequently Asked Questions (FAQs) & General Troubleshooting
This section addresses high-level questions and common pitfalls encountered when working with this compound and related aza-heterocycles.
Q1: My cross-coupling reaction is showing low to no conversion. What are the first things I should check?
A1: Low conversion is a common issue. Before making drastic changes to your protocol, perform a systematic check of the fundamentals.
-
Reagent Quality:
-
Aryl Halide: Confirm the purity of your this compound. Impurities can inhibit the catalyst.
-
Coupling Partner: Boronic acids can degrade over time (protodeboronation). Use freshly opened reagents or verify the quality of older batches. Organoboranes and trifluoroborates can offer greater stability.[3]
-
Solvent & Base: Ensure you are using anhydrous solvents, especially for reactions sensitive to moisture. The base should be finely powdered and dry.
-
-
Inert Atmosphere:
-
Palladium(0) catalysts are oxygen-sensitive. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the atmosphere is maintained throughout the reaction. Standard Schlenk techniques are recommended.[4]
-
-
Catalyst Activity:
-
Has the palladium precatalyst been handled correctly? Some are air-stable, but prolonged exposure can lead to deactivation. If you are generating the Pd(0) species in situ, ensure the conditions are appropriate.
-
Q2: I'm observing significant formation of a de-halogenated byproduct (4-methyl-1H-pyrrolo[3,2-c]pyridine). What causes this and how can I prevent it?
A2: De-halogenation, or hydrodehalogenation, is a known side reaction in many cross-coupling processes. It typically occurs when the oxidative addition intermediate reacts with a hydride source before the desired coupling can take place.
-
Causality: The source of the hydride can be trace water, the solvent (e.g., alcohols), or the amine base itself. For instance, in Buchwald-Hartwig aminations, a competing β-hydride elimination from the amide can also lead to this byproduct.[5]
-
Troubleshooting Steps:
-
Scrupulous Drying: Thoroughly dry all glassware, solvents, and reagents.
-
Choice of Base: Use a non-coordinating, anhydrous base. For Suzuki reactions, K₂CO₃ or Cs₂CO₃ are often effective.[6][7] For Buchwald-Hartwig reactions, a sterically hindered base like NaOtBu or LHMDS is common.[4][8]
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the rates of transmetalation and reductive elimination, outcompeting the de-halogenation pathway.
-
General Troubleshooting Workflow
This diagram outlines a logical progression for troubleshooting failed or low-yielding reactions.
References
- 1. This compound | 1082042-20-3 | Benchchem [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthetic Utility of 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine and Other Brominated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, particularly within medicinal chemistry and drug development, brominated heterocycles stand as indispensable building blocks. Their utility stems from their susceptibility to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the facile construction of complex molecular architectures. Among the myriad of available brominated heterocyclic scaffolds, 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine has emerged as a compound of significant interest due to its unique structural and electronic properties.[1]
This guide provides a comprehensive comparison of this compound with other commonly employed brominated heterocycles in key synthetic transformations. We will delve into the nuances of their reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by experimental data and detailed protocols, to offer a clear perspective on their respective advantages and disadvantages in practical applications.
The Unique Profile of this compound
This compound, an azaindole derivative, possesses a distinct substitution pattern that influences its chemical behavior. The fusion of a pyrrole and a pyridine ring creates a bicyclic system with unique electronic properties. The bromine atom at the 7-position serves as a versatile handle for functionalization, while the methyl group at the 4-position can modulate the molecule's steric and electronic characteristics, as well as its metabolic stability.[1] This strategic placement of substituents makes it a valuable scaffold in the synthesis of therapeutic agents, particularly in the fields of oncology and neurology.[1]
Head-to-Head Comparison in Key Cross-Coupling Reactions
The true measure of a building block's utility lies in its performance in common synthetic transformations. Here, we compare the reactivity of this compound with other representative brominated heterocycles: 5-bromo-1H-indole and 3-bromo-5-methylpyridine.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The electronic nature of the brominated heterocycle plays a crucial role in the efficiency of this transformation. Generally, electron-deficient aromatic systems tend to be more reactive in the oxidative addition step of the catalytic cycle.
dot
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~85-95 (estimated) | [2] |
| 5-bromo-1H-indole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | [3] |
| 3-bromo-5-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 | [2] |
Analysis:
-
This compound is expected to exhibit good reactivity in Suzuki-Miyaura couplings, typical for brominated azaindole systems. The electron-withdrawing nature of the pyridine ring can facilitate the oxidative addition step.
-
5-bromo-1H-indole , a more electron-rich system compared to the azaindole, can also undergo efficient Suzuki coupling, often with high yields, as demonstrated by the data.[3] The choice of catalyst and ligand system is crucial for achieving optimal results.
-
3-bromo-5-methylpyridine serves as a simpler pyridine-based analogue. Its reactivity is generally good, and it provides a baseline for understanding the influence of the fused pyrrole ring in the azaindole structure.[2]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the method of choice for installing alkynyl groups onto aromatic and heteroaromatic rings. This reaction is typically cocatalyzed by palladium and copper salts.
dot
Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | High (estimated) | [4][5] |
| 5-bromo-1H-indole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 100 | 3 | 90 | [4][5] |
| 3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 92 | [4][5] |
Analysis:
-
The reactivity of This compound in Sonogashira coupling is expected to be high, in line with other brominated azaindoles. The general protocols for similar substrates suggest that high yields can be achieved under standard conditions.[4][5]
-
5-bromo-1H-indole is a well-behaved substrate in Sonogashira couplings, consistently providing high yields of the corresponding alkynylated indoles.[4][5]
-
3-bromo-5-methylpyridine also demonstrates excellent reactivity, serving as a reliable coupling partner in this transformation.[4][5]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile method for the formation of C-N bonds. The success of this reaction is highly dependent on the choice of ligand and base.
dot
Caption: Overview of the catalytic cycle for the Buchwald-Hartwig amination.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃/XPhos | LiHMDS | THF | 65 | 16 | Moderate to High (estimated) | [6] |
| 5-bromo-1H-indole | Morpholine | Pd-PEPPSI-iPENT | tBuOK | - (ball-milling) | RT | 3 | 91 | [7] |
| 3-bromo-5-methylpyridine | Aniline | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 16 | 92 | [2] |
Analysis:
-
For This compound , the presence of the pyridine nitrogen can potentially coordinate to the palladium catalyst, which may influence the reaction outcome. However, with appropriate ligand selection, such as bulky biaryl phosphines (e.g., XPhos), efficient amination is expected.[6]
-
5-bromo-1H-indole can be effectively aminated using various Buchwald-Hartwig protocols. Modern methods, including mechanochemistry, have shown excellent yields even at room temperature.[7]
-
3-bromo-5-methylpyridine is a good substrate for Buchwald-Hartwig amination, with high yields achievable using standard catalyst systems.[2]
Experimental Protocols
To provide a practical context, detailed experimental procedures for the synthesis of the starting materials and a representative cross-coupling reaction are provided below.
Synthesis of 5-bromo-1H-indole
This multi-step procedure involves the formation of an indoline-2-sulfonate intermediate, followed by acetylation, bromination, and subsequent deprotection and aromatization.
Step 1: Preparation of Sodium Indoline-2-Sulfonate
-
Dissolve 50 g of indole in 100 mL of ethanol.
-
In a separate flask, prepare a solution of 100 g of sodium bisulfite in 300 mL of water.
-
Add the indole solution to the sodium bisulfite solution with stirring.
-
Stir the mixture overnight at room temperature.
-
Collect the resulting light tan solid by vacuum filtration, wash with ether, and air dry.
Step 2: Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate
-
Suspend 30 g of sodium bisulfite in 300 mL of acetic anhydride.
-
Add 30 g of the sodium indoline-2-sulfonate from the previous step.
-
Stir the suspension at 70°C for 1 hour, then increase the temperature to 90°C for 2 hours.
-
Cool the mixture to room temperature and collect the solid by filtration. Wash with acetic anhydride and then ether. The crude product can be used in the next step without further purification.
Step 3: Synthesis of 5-Bromoindole
-
Dissolve the acylated material from the previous step in 150 mL of water at 0-5°C.
-
Slowly add 40 g of bromine dropwise while maintaining the temperature below 5°C with vigorous stirring.
-
Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.
-
Add a solution of approximately 10 g of sodium bisulfite in 30 mL of water to quench any excess bromine.
-
Neutralize the solution to pH 7 with a 40% NaOH solution, keeping the temperature below 30°C.
-
Stir the solution overnight at 50°C.
-
Make the solution basic by adding more 40% NaOH and stir for an additional 3 hours at 50°C.
-
Collect the precipitated product by vacuum filtration, wash thoroughly with water, and air dry. Recrystallization from ethanol/water may be necessary for further purification.[8][9]
General Procedure for Sonogashira Coupling of Bromopyridines
This protocol is a representative example for the Sonogashira coupling of bromopyridine derivatives.
-
To a 10 mL round-bottom flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Under a nitrogen atmosphere, add 2.0 mL of DMF and stir for 30 minutes.
-
Add the bromopyridine substrate (0.5 mmol) and the terminal alkyne (0.6 mmol).
-
Heat the reaction mixture to 100°C and stir for 3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into a saturated aqueous solution of sodium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4][5]
Conclusion
This compound stands as a highly versatile and valuable building block in synthetic chemistry. Its reactivity in key cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination is comparable to, and in some aspects potentially superior to, other commonly used brominated heterocycles like 5-bromo-1H-indole and 3-bromo-5-methylpyridine. The presence of the azaindole core imparts unique electronic properties that can be advantageous in certain synthetic contexts. The methyl group provides an additional point of modulation for both physical and biological properties.
The choice of a specific brominated heterocycle will ultimately depend on the specific synthetic target and the desired properties of the final molecule. However, the robust reactivity and the inherent structural features of this compound make it a compelling choice for researchers and drug development professionals seeking to construct complex, biologically active molecules.
References
- 1. This compound | 1082042-20-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. scirp.org [scirp.org]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 9. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
Introduction: The Pyrrolo[3,2-c]pyridine Core and the Strategic Importance of Brominated Isomers
An In-Depth Guide to the Comparative Reactivity of 7-Bromo- vs. 6-Bromo-1H-pyrrolo[3,2-c]pyridines
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. As a bioisostere of indole, it is a cornerstone in the design of novel therapeutics, particularly kinase inhibitors for oncology.[1][2] The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic landscape, offering multiple vectors for chemical modification.
The strategic functionalization of this core is paramount for modulating pharmacological properties such as potency, selectivity, and ADME profiles. Brominated intermediates, specifically 6-bromo- and 7-bromo-1H-pyrrolo[3,2-c]pyridine, serve as versatile and indispensable building blocks for achieving this molecular diversity. However, the position of the bromine atom—either at the C-6 or C-7 position of the pyridine ring—profoundly influences the molecule's reactivity.
This guide provides an in-depth, objective comparison of the reactivity of these two critical isomers. We will dissect the electronic and steric factors that govern their behavior in key synthetic transformations, supported by experimental data and detailed protocols. Our goal is to equip researchers with the predictive understanding needed to make informed decisions in their synthetic campaigns, saving valuable time and resources in the drug discovery process.
Electronic Landscape: A Tale of Two Isomers
The reactivity of any aryl halide is dictated by the electronic nature of the carbon-halogen bond. In the pyrrolo[3,2-c]pyridine system, the powerful electron-withdrawing effect of the pyridine nitrogen atom is the dominant factor. This effect is transmitted through both inductive and resonance effects, but its impact varies significantly depending on the position of the bromine substituent.
-
6-Bromo-1H-pyrrolo[3,2-c]pyridine: The bromine atom is at the C-6 position, which is para to the pyridine nitrogen. This position is highly activated towards both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. The nitrogen atom can effectively stabilize the negative charge buildup in the transition states of these reactions through resonance. This enhanced electrophilicity at C-6 makes the C-Br bond more susceptible to oxidative addition by a Pd(0) catalyst and direct attack by nucleophiles.
-
7-Bromo-1H-pyrrolo[3,2-c]pyridine: The bromine atom is at the C-7 position, which is meta to the pyridine nitrogen. While still influenced by the nitrogen's inductive withdrawal, this position cannot benefit from direct resonance stabilization of a negative charge.[3] Consequently, the C-7 position is less electron-deficient than the C-6 position. This renders the 7-bromo isomer inherently less reactive in transformations that rely on the electrophilicity of the carbon center bearing the halogen.
Diagram: Electronic Activation in Brominated Pyrrolo[3,2-c]pyridines
Caption: Comparison of electronic activation in the two isomers.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the workhorse of modern drug discovery, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. The oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step, which is highly sensitive to the electronic properties of the C-Br bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the premier method for forming C(sp²)-C(sp²) bonds. Based on our electronic analysis, the 6-bromo isomer is expected to undergo Suzuki coupling under milder conditions and with faster reaction times than the 7-bromo isomer.
Experimental evidence confirms this hypothesis. The 6-bromo isomer has been shown to couple efficiently with a variety of arylboronic acids using standard catalysts like Pd(PPh₃)₄.[4] While direct comparative studies are limited, data from analogous heterocyclic systems consistently show that halides ortho or para to a ring nitrogen are significantly more reactive than their meta counterparts.
Data Summary: Suzuki-Miyaura Coupling
| Feature | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | 7-Bromo-1H-pyrrolo[3,2-c]pyridine (Predicted) |
| Relative Reactivity | High | Moderate to Low |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | More active catalysts may be needed (e.g., those with Buchwald ligands) |
| Typical Conditions | K₂CO₃ or Cs₂CO₃, Dioxane/H₂O, 80-125 °C[4] | Higher temperatures, longer reaction times, or microwave irradiation likely required |
| Expected Yields | Good to Excellent (often >80%)[4] | Moderate to Good |
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-1H-pyrrolo[3,2-c]pyridine
This protocol is adapted from a reported synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives.[4]
Materials:
-
6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq)
-
Substituted Phenylboronic Acid (1.5 eq)
-
Potassium Carbonate (K₂CO₃) (5.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.06 eq)
-
1,4-Dioxane and Water (3:1 v/v)
Procedure:
-
To a microwave vial, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol, 36 mg), the corresponding arylboronic acid (0.15 mmol), K₂CO₃ (0.5 mmol, 69 mg), and Pd(PPh₃)₄ (0.006 mmol, 7 mg).
-
Add 1,4-dioxane (6 mL) and water (2 mL).
-
Degas the mixture by bubbling nitrogen through the solution for 10 minutes.
-
Seal the vial and heat in a microwave reactor to 125 °C for 25-30 minutes.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl derivative.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the method of choice.[5] The same reactivity principles apply as in the Suzuki coupling. The enhanced electrophilicity of the C-6 position in the 6-bromo isomer facilitates the crucial oxidative addition step, making it a more suitable substrate for this transformation. Achieving high yields with the 7-bromo isomer may necessitate the use of more sophisticated, sterically hindered phosphine ligands (e.g., XPhos, RuPhos) and stronger bases (e.g., LHMDS, NaOtBu) to promote the catalytic cycle.[6]
Data Summary: Buchwald-Hartwig Amination
| Feature | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | 7-Bromo-1H-pyrrolo[3,2-c]pyridine (Predicted) |
| Relative Reactivity | High | Moderate to Low |
| Typical Ligand | Simpler ligands (e.g., BINAP) may suffice | Sterically demanding ligands (e.g., XPhos) likely required for good yields |
| Typical Base | NaOtBu, K₃PO₄ | Stronger, non-nucleophilic bases like LHMDS or KHMDS may be necessary |
| Typical Conditions | Toluene or Dioxane, 80-110 °C | Higher temperatures and longer reaction times expected |
| Expected Yields | Good to Excellent | Fair to Good, highly dependent on optimized conditions |
Reactivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on the pyrrolo[3,2-c]pyridine core will preferentially occur on the electron-rich pyrrole moiety. The pyridine ring acts as a deactivating group. In pyrrole itself, electrophilic attack is strongly favored at the C-2 (α) position due to superior resonance stabilization of the resulting cationic intermediate (the Wheland intermediate).[7][8]
For the 1H-pyrrolo[3,2-c]pyridine system, this corresponds to the C-2 and C-3 positions. Quantum mechanical calculations and experimental data from related systems suggest that electrophilic attack is most likely to occur at the C-3 position (the β-position relative to the pyrrole nitrogen). The bromine substituent on the pyridine ring will have a minor deactivating effect but is unlikely to change this inherent regioselectivity. Therefore, both the 6-bromo and 7-bromo isomers are expected to undergo electrophilic substitution (e.g., nitration, halogenation) at the C-3 position. The reactivity difference between the two isomers in this context is predicted to be minimal.
Diagram: Regioselectivity of Electrophilic vs. Nucleophilic Attack
Caption: Predicted sites of electrophilic and nucleophilic attack.
Conclusion: Strategic Isomer Selection in Synthesis
The choice between 6-bromo- and 7-bromo-1H-pyrrolo[3,2-c]pyridine is not arbitrary; it is a strategic decision that profoundly impacts the efficiency and feasibility of a synthetic route.
Key Takeaways:
-
For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira, etc.) and Nucleophilic Aromatic Substitution: The 6-bromo isomer is unequivocally the superior substrate. Its C-Br bond is electronically activated by the para pyridine nitrogen, leading to faster reactions, milder conditions, and higher yields.
-
For Functionalization via Electrophilic Aromatic Substitution: Both isomers are expected to show similar reactivity and regioselectivity, with substitution occurring primarily at the C-3 position of the pyrrole ring. The choice of isomer in this case would depend on the desired final structure rather than on reactivity considerations for the EAS step itself.
By understanding these fundamental reactivity patterns, medicinal chemists and process scientists can design more robust and efficient syntheses. The 6-bromo isomer should be the default choice for building molecular complexity on the pyridine ring via modern coupling methods, while the 7-bromo isomer represents a more challenging substrate that may require specialized, highly active catalytic systems to achieve comparable results. This guide serves as a foundational tool for navigating the rich chemistry of these valuable heterocyclic building blocks.
References
- 1. 6-Bromo-1H-pyrrolo[3,2-c]pyridine [myskinrecipes.com]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. aklectures.com [aklectures.com]
- 8. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]
A Comparative Guide to the Biological Activity of Methylated vs. Non-Methylated 7-bromo-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-bromo-1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its utility as a core structure in the development of potent kinase inhibitors and other therapeutic agents.[1][2] This guide provides a comparative analysis of the potential biological activities of 7-bromo-1H-pyrrolo[3,2-c]pyridine and its N-methylated analog, 7-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine. While direct comparative experimental data for these specific compounds is not extensively available in the public domain, this document synthesizes established principles of medicinal chemistry and findings from structurally related molecules to offer a scientifically grounded perspective on their anticipated biological profiles.
The central hypothesis is that the methylation of the pyrrole nitrogen at the 1-position will significantly modulate the biological activity of the parent compound. This modification can alter key physicochemical properties such as hydrogen bonding capacity, steric profile, and lipophilicity, which in turn can influence target engagement, cellular permeability, and metabolic stability. This guide will explore these potential differences and provide detailed experimental protocols to enable researchers to generate the necessary data for a direct comparison.
Anticipated Impact of N-Methylation on Biological Activity: A Mechanistic Perspective
The substitution of the hydrogen atom on the pyrrole nitrogen with a methyl group in the 7-bromo-1H-pyrrolo[3,2-c]pyridine core is expected to have a profound impact on its interaction with biological targets, particularly protein kinases.
1. Kinase Inhibition Profile:
The pyrrolo[3,2-c]pyridine core can function as a hinge-binding motif in the ATP-binding pocket of many kinases. The N-H group of the non-methylated compound can act as a hydrogen bond donor, a critical interaction for anchoring the inhibitor to the kinase hinge region.
-
Non-Methylated Compound (7-bromo-1H-pyrrolo[3,2-c]pyridine): The presence of the N-H moiety allows for the formation of a crucial hydrogen bond with the backbone carbonyl oxygen of a hinge residue in the kinase ATP binding site. This interaction is often a primary determinant of inhibitory potency.
-
Methylated Compound (7-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine): The N-methyl group is incapable of acting as a hydrogen bond donor. This loss of a key interaction could lead to a significant reduction in binding affinity and, consequently, lower inhibitory potency against certain kinases. However, the methyl group could introduce favorable van der Waals interactions with hydrophobic residues in the binding pocket, which might partially compensate for the loss of the hydrogen bond. In some cases, the steric bulk of the methyl group could also lead to a conformational change in the inhibitor's binding mode or clash with the protein, further reducing activity. Studies on related azaindole-based kinase inhibitors have shown that substitutions at similar positions can lead to reduced inhibition due to altered hydrophobic interactions.[3][4]
2. Cellular Activity and Physicochemical Properties:
N-methylation can also influence the compound's overall physicochemical properties, which are critical for its cellular activity.
-
Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule. This could enhance membrane permeability and cellular uptake, potentially leading to improved activity in cell-based assays, provided the compound reaches its intracellular target.
-
Solubility: Increased lipophilicity can sometimes lead to decreased aqueous solubility, which could pose challenges for formulation and bioavailability.
-
Metabolic Stability: The N-H bond of the pyrrole can be a site for metabolic modification. N-methylation can block this potential metabolic pathway, potentially increasing the compound's metabolic stability and half-life.
The interplay of these factors will ultimately determine the overall biological activity profile of the methylated versus non-methylated compounds. A comprehensive evaluation would require the synthesis of both compounds and their testing in a panel of relevant biochemical and cellular assays.
Experimental Protocols for a Comparative Analysis
To empirically determine the differences in biological activity between 7-bromo-1H-pyrrolo[3,2-c]pyridine and its N-methylated analog, the following experimental workflows are recommended.
In Vitro Kinase Inhibition Assay
This assay will determine the half-maximal inhibitory concentration (IC50) of the compounds against a panel of relevant protein kinases.
Objective: To quantify and compare the kinase inhibitory potency of the methylated and non-methylated compounds.
Materials:
-
Recombinant human kinases (e.g., a panel of cancer-relevant kinases)
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Test compounds (7-bromo-1H-pyrrolo[3,2-c]pyridine and 7-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a series of 1:3 serial dilutions in DMSO to generate a 10-point dose-response curve.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-kinase interaction.
-
-
Initiation of Kinase Reaction:
-
Add 2 µL of a solution containing the kinase-specific substrate and ATP (at a concentration close to the Km for the respective kinase) to each well to initiate the reaction.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.
-
Data Presentation:
| Compound | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) |
| 7-bromo-1H-pyrrolo[3,2-c]pyridine | |||
| 7-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine | |||
| Staurosporine (Control) |
Cell Proliferation (MTT) Assay
This assay will assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.
Objective: To compare the in vitro anti-proliferative activity of the methylated and non-methylated compounds.
Materials:
-
Human cancer cell lines (e.g., a panel relevant to the targeted kinases)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom tissue culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL per well. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.[3][4]
Data Presentation:
| Compound | Cell Line A IC50 (µM) | Cell Line B IC50 (µM) | Cell Line C IC50 (µM) |
| 7-bromo-1H-pyrrolo[3,2-c]pyridine | |||
| 7-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine | |||
| Doxorubicin (Control) |
In Vivo Xenograft Tumor Model
This study will evaluate the in vivo anti-tumor efficacy of the compounds in an animal model.
Objective: To compare the in vivo anti-tumor activity of the methylated and non-methylated compounds.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line known to be sensitive to the compounds in vitro
-
Matrigel (optional, to enhance tumor take rate)
-
Test compounds formulated in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells in 100 µL of PBS (or a 1:1 mixture with Matrigel) into the flank of each mouse.[5][6]
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-methylated compound, methylated compound).
-
Compound Administration: Administer the compounds to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[6]
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a predetermined treatment period), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treatment groups and the vehicle control group.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | - | |
| 7-bromo-1H-pyrrolo[3,2-c]pyridine | ||
| 7-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine |
Visualizations
Diagram 1: Hypothesized Interaction with Kinase Hinge Region
Caption: Effect of N-methylation on kinase hinge binding.
Diagram 2: Experimental Workflow for Comparative Analysis
Caption: Workflow for evaluating biological activity.
Conclusion
The methylation of 7-bromo-1H-pyrrolo[3,2-c]pyridine at the N-1 position represents a significant structural modification that is highly likely to alter its biological activity profile. While the loss of a key hydrogen bond donor may reduce its potency as a kinase inhibitor, the increased lipophilicity and potential for improved metabolic stability could offer advantages in a cellular and in vivo context. The provided experimental protocols offer a comprehensive framework for researchers to systematically investigate these differences. The resulting data will be crucial for understanding the structure-activity relationship of this important scaffold and for guiding the design of future therapeutic agents.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
The 7-Bromo-4-Methyl-1H-pyrrolo[3,2-c]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
Introduction: The Strategic Advantage of the Pyrrolo[3,2-c]pyridine Core
In the landscape of medicinal chemistry, the relentless pursuit of potent and selective kinase inhibitors has led to the exploration of a multitude of heterocyclic scaffolds. Among these, the 1H-pyrrolo[3,2-c]pyridine system has emerged as a privileged structure, offering a rigid bicyclic framework that can effectively mimic the hinge-binding motifs of ATP in various kinase active sites. The strategic incorporation of a bromine atom at the 7-position and a methyl group at the 4-position, yielding 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine, further enhances its utility as a versatile starting point for the synthesis of diverse compound libraries.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives built upon this core, with a particular focus on their application as kinase inhibitors. We will delve into the rationale behind specific structural modifications and their impact on biological activity, supported by experimental data. The inherent reactivity of the 7-bromo substituent, particularly its susceptibility to palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, provides a robust platform for systematic SAR exploration.[1] This allows for the introduction of a wide array of aryl and heteroaryl moieties at this position, profoundly influencing the compound's pharmacological profile.
Comparative Analysis of 7-Substituted Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors
A compelling case study for the SAR of this scaffold is the development of inhibitors for FMS kinase (CSF-1R), a type III receptor tyrosine kinase implicated in various cancers and inflammatory diseases.[2] A series of diarylamide and diarylurea derivatives based on the pyrrolo[3,2-c]pyridine core has been evaluated, revealing critical insights into the structural requirements for potent FMS inhibition.
Core Finding: The Impact of Aryl Substituents at the 7-Position
The bromine atom at the 7-position serves as a convenient synthetic handle for introducing various aryl groups. The nature and substitution pattern of these aryl rings have a profound effect on the inhibitory potency of the resulting compounds.
Data Summary: FMS Kinase Inhibition by Pyrrolo[3,2-c]pyridine Derivatives
| Compound ID | R Group (at 7-position) | Linker | Ar Group | FMS Kinase IC50 (nM) |
| 1a | H | Amide | 4-(2-(dimethylamino)ethyl)aminophenyl | 120 |
| 1b | H | Amide | 3-(2-(dimethylamino)ethyl)aminophenyl | 250 |
| 1c | H | Amide | 4-morpholinophenyl | 90 |
| 1d | H | Amide | 3-morpholinophenyl | 180 |
| 1e | H | Amide | 4-(4-methylpiperazin-1-yl)phenyl | 60 |
| 1f | H | Urea | 4-methoxyphenyl | >1000 |
| 1g | H | Urea | 3,4-dimethoxyphenyl | >1000 |
| 1h | H | Amide | 4-(trifluoromethoxy)phenyl | 150 |
| 1i | H | Amide | 3-(trifluoromethoxy)phenyl | 300 |
| 1j | H | Amide | 4-cyanophenyl | 80 |
| 1k | H | Amide | 3-cyanophenyl | 160 |
| 1l | H | Amide | 4-chlorophenyl | 110 |
| 1m | H | Amide | 3-chlorophenyl | 220 |
| 1n | H | Amide | 4-fluorophenyl | 130 |
| 1o | H | Amide | 3-fluorophenyl | 260 |
| 1p | CH3 | Amide | 4-(4-methylpiperazin-1-yl)phenyl | 45 |
| 1q | CH3 | Amide | 4-morpholinophenyl | 70 |
| 1r | CH3 | Amide | 4-cyanophenyl | 30 |
Data adapted from a study on FMS kinase inhibitors.[2]
SAR Insights and Mechanistic Rationale
-
Linker is Key: A direct comparison between amide-linked (e.g., 1a-1e , 1h-1r ) and urea-linked (e.g., 1f , 1g ) derivatives demonstrates the critical importance of the amide linker for potent FMS kinase inhibition. The urea-containing compounds were found to be largely inactive, suggesting that the specific geometry and hydrogen bonding capabilities of the amide group are essential for productive interaction with the kinase active site.
-
Positional Isomerism of the Aryl Group: A consistent trend observed is the superior potency of para-substituted aryl rings compared to their meta-substituted counterparts. For instance, compound 1c (IC50 = 90 nM) is twofold more potent than 1d (IC50 = 180 nM), and 1e (IC50 = 60 nM) is significantly more active than its corresponding (not shown) meta isomer.[2] This suggests that the vector of the substituent at the para position is optimal for engaging with a specific sub-pocket within the FMS kinase active site.
-
Influence of the 4-Methyl Group: The presence of the methyl group at the 4-position of the pyrrolo[3,2-c]pyridine core generally enhances inhibitory activity. For example, compound 1p (IC50 = 45 nM) is more potent than 1e (IC50 = 60 nM), and 1r (IC50 = 30 nM) is significantly more potent than 1j (IC50 = 80 nM). This enhancement may be attributed to favorable hydrophobic interactions within the active site or by inducing a more favorable conformation of the molecule for binding.
-
Nature of the Substituent on the Aryl Ring:
-
Basic Amines: The presence of a basic amine moiety, such as in 1a , 1c , and 1e , is well-tolerated and can contribute to improved potency and desirable physicochemical properties. The 4-(4-methylpiperazin-1-yl)phenyl group in 1e and 1p appears to be particularly favorable.
-
Electron-Withdrawing Groups: Electron-withdrawing groups like cyano (1j , 1r ) and trifluoromethoxy (1h ) also lead to potent inhibitors. The cyano group, in particular, when combined with the 4-methyl group on the core, resulted in the most potent compound in this series, 1r (IC50 = 30 nM).[2]
-
Alternative Applications: Pyrrolo[3,2-c]pyridines as Anticancer Agents Targeting Tubulin Polymerization
The versatility of the pyrrolo[3,2-c]pyridine scaffold extends beyond kinase inhibition. A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of tubulin polymerization, demonstrating potent anticancer activities.[3] In this context, the pyrrolo[3,2-c]pyridine core acts as a rigid scaffold to mimic the bioactive conformation of combretastatin A-4, a potent natural product that binds to the colchicine site on tubulin.
One of the most potent compounds identified in this series, 10t , exhibited IC50 values ranging from 0.12 to 0.21 µM against HeLa, SGC-7901, and MCF-7 cancer cell lines.[3] This compound features a 3,4,5-trimethoxyphenyl group at the 1-position of the pyrrole and an indolyl moiety at the 6-position of the pyridine ring. The study highlights that the rigid pyrrolo[3,2-c]pyridine framework is an effective strategy for locking the molecule in a conformation favorable for binding to the colchicine site.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical method for the synthesis of 7-aryl-4-methyl-1H-pyrrolo[3,2-c]pyridine derivatives from the 7-bromo precursor.
-
To a microwave vial, add this compound (1 equivalent), the desired arylboronic acid (1.5 equivalents), potassium carbonate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vial and heat the mixture in a microwave reactor to 100-120 °C for 20-40 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl derivative.
In Vitro FMS Kinase Inhibition Assay
The following is a representative protocol for determining the in vitro inhibitory activity of compounds against FMS kinase.
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20).
-
Add recombinant human FMS kinase enzyme to the wells of a 96-well plate.
-
Add the test compounds at various concentrations (typically in a 10-point dose-response curve) and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., a poly(Glu,Tyr) peptide) and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30 °C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using an appropriate detection method, such as a fluorescence-based assay or a radiometric assay.
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.
Visualizing the Structure-Activity Landscape
Key SAR Trends for FMS Kinase Inhibition
Caption: Key SAR trends for FMS kinase inhibition.
Experimental Workflow for SAR Studies
Caption: Experimental workflow for SAR studies.
Conclusion and Future Directions
The this compound scaffold is a highly valuable starting point for the development of potent and selective kinase inhibitors. The strategic placement of the bromine atom facilitates extensive synthetic diversification, allowing for a thorough exploration of the chemical space around the core structure. The SAR studies on FMS kinase inhibitors clearly demonstrate that modifications to the linker, the substitution pattern of the aryl ring at the 7-position, and the presence of the methyl group at the 4-position are all critical determinants of biological activity.
Future work in this area could involve the exploration of a wider range of aryl and heteroaryl substituents at the 7-position, as well as modifications at other positions of the pyrrolo[3,2-c]pyridine core. Furthermore, the application of this scaffold to other kinase targets implicated in various diseases remains a promising avenue for drug discovery. The insights gained from the comparative analysis presented in this guide will undoubtedly aid researchers in the rational design of next-generation inhibitors based on this versatile and potent heterocyclic system.
References
- 1. This compound | 1082042-20-3 | Benchchem [benchchem.com]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Silico Docking of Pyrrolo[3,2-c]pyridine Derivatives in Drug Discovery
The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif increasingly recognized for its therapeutic potential, particularly in the development of kinase inhibitors and other targeted agents. This guide provides an in-depth comparative analysis of molecular docking studies involving pyrrolo[3,2-c]pyridine derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of the computational approaches used to predict their binding affinities and interaction patterns with various biological targets. By synthesizing data from multiple studies, this document aims to elucidate the key structural determinants for potent and selective inhibition, thereby guiding future drug design efforts.
Introduction: The Therapeutic Promise of Pyrrolo[3,2-c]pyridines
The pyrrolo[3,2-c]pyridine core, an isomer of the more extensively studied 7-azaindole (pyrrolo[2,3-b]pyridine), has emerged as a versatile scaffold in medicinal chemistry. Its unique electronic properties and structural rigidity make it an attractive starting point for the design of inhibitors targeting a range of enzymes and receptors. Notably, derivatives of this scaffold have demonstrated significant activity against various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[1][2] Molecular docking, a powerful computational technique, has become an indispensable tool in the rational design and optimization of these derivatives, allowing for the prediction of ligand-protein interactions at an atomic level.[1][3]
This guide will delve into the specifics of performing comparative docking studies with pyrrolo[3,2-c]pyridine derivatives, drawing upon published research to highlight common biological targets, methodological considerations, and the interpretation of results. We will explore how subtle modifications to the core scaffold can influence binding modes and affinities, providing a rationale for structure-activity relationships (SAR).
The Rationale Behind the Workflow: A Self-Validating System
A robust computational study is not merely about generating docking scores; it is about creating a self-validating workflow that builds confidence in the predictive power of the in silico models. The causality behind each step is crucial for obtaining meaningful and experimentally relevant results.
Experimental Workflow: From Target Selection to Post-Docking Analysis
Caption: A generalized workflow for comparative molecular docking studies.
Detailed Methodologies: Ensuring Rigor in Computational Experiments
The reliability of a docking study hinges on the meticulous execution of each step. Here, we outline a detailed protocol, explaining the rationale behind the choices made.
Protein Preparation
-
Selection of the Target Structure:
-
Action: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). For kinase targets, it is crucial to select a structure that represents the desired conformational state (e.g., DFG-in for active, DFG-out for inactive states), as this can significantly impact the binding of type I vs. type II inhibitors.[4]
-
Causality: The quality of the initial crystal structure (resolution, R-factor) directly influences the accuracy of the docking results. The choice of conformational state is critical as different inhibitor types bind to distinct protein conformations.
-
-
Preparation and Refinement:
-
Action: Remove all non-essential molecules (water, ions, co-solvents) from the PDB file. Add hydrogen atoms and assign correct protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH. This can be performed using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or PDB2PQR.
-
Causality: Correct protonation states are essential for accurately modeling electrostatic and hydrogen bonding interactions, which are often key drivers of ligand binding.
-
Ligand Preparation
-
2D to 3D Conversion:
-
Action: Draw the pyrrolo[3,2-c]pyridine derivatives in a 2D chemical drawing program and convert them to 3D structures.
-
Causality: This step generates an initial 3D conformation for the ligand.
-
-
Energy Minimization and Conformer Generation:
-
Action: Perform energy minimization on the 3D structures using a suitable force field (e.g., OPLS, MMFF94). Generate multiple low-energy conformers for flexible molecules.
-
Causality: This ensures that the ligand structures are in a low-energy, physically realistic state before docking. For flexible ligands, pre-generating conformers can improve the sampling of the conformational space during docking.
-
Molecular Docking and Validation
-
Defining the Binding Site:
-
Action: The binding site is typically defined by a grid box centered on the co-crystallized ligand or identified through binding site prediction algorithms. The size of the grid should be sufficient to encompass the entire binding pocket.
-
Causality: A well-defined grid focuses the docking search, increasing computational efficiency and reducing the likelihood of finding irrelevant binding poses.
-
-
Protocol Validation (Redocking):
-
Action: Before docking the new derivatives, the co-crystallized ligand is extracted and then re-docked into the binding site. The protocol is considered valid if the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å.
-
Causality: This critical step validates that the chosen docking algorithm and parameters can accurately reproduce the experimentally observed binding mode. A successful redocking provides confidence in the protocol's ability to predict the binding of novel ligands.
-
-
Docking Execution:
-
Action: Dock the prepared library of pyrrolo[3,2-c]pyridine derivatives into the defined binding site using software such as AutoDock, GOLD, or Glide.[5]
-
Causality: The docking algorithm samples a vast number of possible orientations and conformations of the ligand within the binding site, calculating a score for each pose to estimate its binding affinity.
-
Comparative Analysis: Pyrrolo[3,2-c]pyridines Against Key Targets
The versatility of the pyrrolo[3,2-c]pyridine scaffold is evident from the diverse range of targets against which it has been computationally evaluated. Below is a comparative summary of findings from various studies.
Kinase Targets: A Major Focus
Kinases are a primary focus for inhibitors based on this scaffold.[6][7] Docking studies have been instrumental in understanding their binding to the ATP-binding site.
| Target Kinase | PDB ID (Example) | Key Interacting Residues | Pyrrolo[3,2-c]pyridine Core Interaction | Reference/Observations |
| FMS Kinase (CSF-1R) | Not Specified | Hinge region residues | Typically forms one or two hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP. | A study on 18 derivatives identified compounds with IC50 values as low as 30 nM, showing selectivity for FMS kinase.[8] |
| KDR (VEGFR-2) | 4ASD | Cys919 (Hinge) | The N-H of the pyrrole and the pyridine nitrogen are common hydrogen bond donors/acceptors. | Docking of pyrrolo[3,2-d]pyrimidine (a related scaffold) highlighted the importance of hinge binding for type II inhibitors.[4] |
| c-Met Kinase | 3F82 | Met1160, Asp1222 | The pyrrolopyridine core forms crucial hydrogen bonds with the hinge residue Met1160.[9] | For the related pyrrolo[2,3-b]pyridine scaffold, docking revealed two hydrogen bonds with Met1160 as being critical for inhibitory potency.[9] |
| Tubulin | Not Specified | Thrα179, Asnβ349 | The core acts as a rigid scaffold to position aryl substituents that interact with the colchicine binding site. | Derivatives were designed as colchicine-binding site inhibitors, with the most potent showing IC50 values in the nanomolar range.[10] |
Antimicrobial Targets
Beyond kinases, pyrrolo[3,2-c]pyridine derivatives have been investigated as antimicrobial agents.
| Target Enzyme | Organism | Key Interacting Residues | Pyrrolo[3,2-c]pyridine Core Interaction | Reference/Observations |
| GlcN-6-P synthase | Candida albicans | Not Specified | The core scaffold serves as a base for substitutions that interact with the active site. | Docking studies supported the design of new derivatives with promising antibacterial activity.[11] |
| Glutamate Racemase (MurI) | M. tuberculosis | Not Specified | The core and its substituents form hydrogen bonds and hydrophobic interactions within the enzyme's active site. | Docking helped explain the structure-activity relationship of Mannich bases of pyrrolo[3,2-c]pyridine with excellent antimycobacterial activity (MIC <0.78 μg/mL).[12][13] |
Interpreting the Results: Binding Modes and Structure-Activity Relationships
Analysis of the docked poses reveals common interaction patterns.
Caption: Common interaction patterns of pyrrolo[3,2-c]pyridine derivatives in a kinase active site.
-
Hinge Binding: The most conserved interaction for kinase inhibitors is the formation of one or more hydrogen bonds with the backbone of the hinge region. The pyrrolo[3,2-c]pyridine core is an excellent "hinge-binder," with the pyrrole N-H acting as a hydrogen bond donor and the pyridine nitrogen as an acceptor.[9]
-
Hydrophobic Pockets: Substituents on the core scaffold are directed into hydrophobic pockets within the ATP-binding site. The nature and size of these substituents are critical for achieving both potency and selectivity. For instance, bulky groups can interact with the region near the "gatekeeper" residue, a key determinant of inhibitor selectivity.
-
DFG Motif Interaction: For type II inhibitors, which bind to the inactive DFG-out conformation, substituents are designed to extend into the allosteric pocket created by the flipped DFG motif.
Conclusion and Future Directions
Comparative docking studies have consistently demonstrated the potential of the pyrrolo[3,2-c]pyridine scaffold as a foundation for potent and selective inhibitors. The computational models, validated by experimental data, have successfully elucidated the key structure-activity relationships that govern their biological activity. The core's ability to form crucial hydrogen bonds with kinase hinge regions, coupled with the tunable nature of its substituents, allows for the fine-tuning of inhibitory profiles against a wide array of targets.
Future work should focus on leveraging these computational insights to design novel derivatives with improved pharmacokinetic properties (ADME). The integration of more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, can provide a more dynamic and quantitative understanding of ligand binding, further enhancing the predictive power of in silico models and accelerating the journey of pyrrolo[3,2-c]pyridine derivatives from computational hits to clinical candidates.
References
- 1. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 2. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 6. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, molecular docking, antimycobacterial and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Assessing the Selectivity of 7-Bromo-4-Methyl-1H-Pyrrolo[3,2-c]Pyridine-Based Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity of kinase inhibitors built around the 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine scaffold. In drug discovery, achieving high selectivity for a target kinase is paramount to minimizing off-target effects and ensuring a favorable therapeutic window. This document will delve into the rationale behind experimental choices, provide detailed protocols for key selectivity assays, and offer a comparative analysis of a representative pyrrolopyridine-based inhibitor with other known inhibitors of the same target.
The Imperative of Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive therapeutic targets.[3] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors.[3] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and reduced therapeutic efficacy.[4] Therefore, a rigorous assessment of an inhibitor's selectivity profile across the human kinome is a critical step in the drug development process.
The this compound scaffold has emerged as a promising starting point for the design of potent kinase inhibitors.[5] Its rigid, bicyclic structure provides a solid foundation for introducing various substituents to achieve high affinity and selectivity for the target kinase. This guide will use a closely related pyrrolopyridine-based inhibitor, Mps1-IN-1 , as a case study to illustrate the principles and methodologies of selectivity assessment. Mps1 (Monopolar spindle 1), a dual-specificity kinase, is a key regulator of the spindle assembly checkpoint (SAC) and is a validated target in oncology.[1][6]
Comparative Analysis of Mps1 Kinase Inhibitors
To understand the selectivity of a pyrrolopyridine-based inhibitor, it is essential to compare its performance against other inhibitors targeting Mps1. The following table summarizes the inhibitory activity and known off-targets of Mps1-IN-1 and a selection of alternative Mps1 inhibitors with different chemical scaffolds.
| Inhibitor | Scaffold | Mps1 IC50/Ki | Key Off-Targets | Reference |
| Mps1-IN-1 | Pyrrolopyridine | IC50: 367 nM, Ki: 27 nM | ALK (Ki: 21 nM), LTK (Ki: 29 nM), ERK2 (Ki: 900 nM), PYK2 (Ki: 280 nM), FAK (Ki: 440 nM), IGF1R (Ki: 750 nM), INSR (Ki: 470 nM) | [6][7] |
| Mps1-IN-2 | Pyrimidodiazepinone | IC50: 145 nM | Plk1 | [6] |
| NMS-P715 | Pyrazolo[4,3-h]quinazoline-3-carboxamide | IC50: 182 nM | Selective over a panel of 59 kinases | [8] |
| BAY 1217389 | Not specified | IC50: <10 nM | PDGFRβ (<10 nM), Kit (10-100 nM), various others (100-1000 nM) | [9] |
| Reversine | 2,6-disubstituted purine | - | Aurora A, Aurora B, JNK | [10] |
Note: IC50 and Ki values can vary depending on the assay conditions.
This comparative data highlights the diverse selectivity profiles of different Mps1 inhibitors. Mps1-IN-1, while potent against Mps1, exhibits significant activity against ALK and LTK.[6][7] In contrast, NMS-P715 is reported to be highly selective.[8] Understanding these differences is crucial for interpreting cellular and in vivo data and for guiding further lead optimization efforts.
The Mps1 Signaling Pathway in Mitosis
Mps1 plays a pivotal role in the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[2][11] When kinetochores are not properly attached to the mitotic spindle, Mps1 is activated and initiates a signaling cascade that prevents the onset of anaphase.[1][12] Inhibition of Mps1 abrogates the SAC, leading to premature sister chromatid separation, chromosome missegregation, and ultimately, cell death.[6][13]
References
- 1. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe MPS1-IN-1 | Chemical Probes Portal [chemicalprobes.org]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Targeting glioma cells by antineoplastic activity of reversine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterisation of CCT271850, a selective, oral and potent MPS1 inhibitor, used to directly measure in vivo MPS1 inhibition vs therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural and mechanistic insights into Mps1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine: A Key Scaffold in Medicinal Chemistry
The pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential, particularly in the realms of oncology and neurology.[1] The specific analogue, 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine, serves as a crucial building block for the development of novel kinase inhibitors and other targeted therapies. Its bromine handle allows for facile derivatization through various cross-coupling reactions, enabling the exploration of structure-activity relationships in drug discovery programs.[1]
This guide provides a comparative analysis of two distinct synthetic routes to this valuable compound, offering researchers and drug development professionals the insights needed to select the most appropriate method for their specific laboratory context and research goals. We will delve into a classical multi-step linear synthesis and a more convergent palladium-catalyzed approach, evaluating each for its efficiency, practicality, and underlying chemical principles.
Route 1: Multi-Step Linear Synthesis from a Dihalogenated Pyridine Precursor
This route follows a well-established strategy for constructing the pyrrolo[3,2-c]pyridine ring system, beginning with a commercially available substituted pyridine and sequentially building the fused pyrrole ring. This approach offers a high degree of control over each transformation but requires multiple steps, which may impact the overall yield.
The proposed starting material for this synthesis is 2,6-dibromo-3-methylpyridine. The synthetic sequence involves four key transformations: N-oxidation, regioselective nitration, formation of a vinylogous amine (enamine), and a final reductive cyclization to yield the target molecule.
Caption: Multi-step linear synthesis of this compound.
Experimental Protocol for Route 1
Step 1: Synthesis of 2,6-Dibromo-3-methylpyridine-1-oxide
-
Rationale: The N-oxidation of the pyridine ring is a crucial first step. It deactivates the ring towards electrophilic attack at the 2- and 6-positions while activating the 4-position for the subsequent nitration step. m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.
-
Procedure: To a solution of 2,6-dibromo-3-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add m-CPBA (1.1-1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. Upon completion, the reaction is quenched with a reducing agent (e.g., aqueous sodium thiosulfate) and the product is extracted, dried, and purified by column chromatography.
Step 2: Synthesis of 2,6-Dibromo-4-methyl-3-nitropyridine-1-oxide
-
Rationale: The N-oxide group directs electrophilic nitration to the C4 position. A mixture of fuming nitric acid and sulfuric acid is a standard and potent nitrating agent for this type of substrate.
-
Procedure: To a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C, slowly add the 2,6-dibromo-3-methylpyridine-1-oxide (1.0 eq). The reaction mixture is then carefully heated to 80-90 °C for 2-4 hours. After cooling, the mixture is poured onto ice and neutralized with a base (e.g., NaOH or Na2CO3). The precipitated product is filtered, washed with water, and dried.
Step 3: Synthesis of (E)-2-(2,6-Dibromo-4-methyl-3-nitropyridin-5-yl)-N,N-dimethylethenamine
-
Rationale: The reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) introduces a two-carbon unit that will form part of the pyrrole ring. The nitro group activates the adjacent methyl group for this condensation.
-
Procedure: A solution of 2,6-dibromo-4-methyl-3-nitropyridine-1-oxide (1.0 eq) in DMF is treated with DMF-DMA (2.0-3.0 eq) and heated to 100-120 °C for 4-8 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Step 4: Synthesis of this compound
-
Rationale: The final step is a reductive cyclization. A reducing agent, such as iron powder in acetic acid, simultaneously reduces the nitro group to an amine and catalyzes the cyclization onto the enamine to form the pyrrole ring, with the elimination of dimethylamine.
-
Procedure: To a solution of the enamine intermediate (1.0 eq) in acetic acid, add iron powder (5.0-10.0 eq) and heat the mixture at reflux for 1-3 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with a basic aqueous solution. The final product is purified by column chromatography or recrystallization.
Route 2: Convergent Synthesis via Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed reaction that constructs the indole (or azaindole) ring in a single step from an ortho-haloaniline and an alkyne.[2] This convergent approach can significantly shorten the synthetic sequence compared to linear methods.
For the synthesis of this compound, a plausible disconnection involves the reaction of 3-amino-2,6-dibromo-4-methylpyridine with a suitable two-carbon synthon, such as trimethylsilylacetylene. The silyl group can be readily removed under the reaction conditions or in a subsequent step.
Caption: Convergent Larock indole synthesis of this compound.
Experimental Protocol for Route 2
Step 1: Synthesis of 3-Amino-2,6-dibromo-4-methylpyridine
-
Rationale: The synthesis of the key aminopyridine precursor is the first step in this convergent route. A potential method involves the direct amination of a polyhalogenated pyridine, although this can be challenging. An alternative is the Hofmann or Curtius rearrangement of a corresponding amide or acyl azide, respectively. A reported synthesis of 3-amino-4-methylpyridine from 4-picoline-3-boronic acid could be adapted by starting with a brominated analogue.[3][4]
-
Procedure (Illustrative): A solution of 2,6-dibromo-4-methylpyridine-3-carboxamide in a suitable solvent is treated with a Hofmann rearrangement reagent (e.g., bromine and sodium hydroxide) or a Curtius rearrangement sequence (conversion to the acyl azide followed by thermal rearrangement). The product is then isolated and purified.
Step 2: Larock Indole Synthesis to form this compound
-
Rationale: The palladium-catalyzed annulation of the aminopyridine with trimethylsilylacetylene forms the pyrrole ring. The reaction typically proceeds via oxidative addition of the aryl halide to the palladium(0) catalyst, followed by alkyne insertion and reductive elimination.[2]
-
Procedure: A mixture of 3-amino-2,6-dibromo-4-methylpyridine (1.0 eq), trimethylsilylacetylene (1.5-2.0 eq), palladium(II) acetate (0.05-0.1 eq), triphenylphosphine (0.1-0.2 eq), and potassium carbonate (2.0-3.0 eq) in an anhydrous solvent such as DMF is heated at 100-120 °C under an inert atmosphere for 12-24 hours. After cooling, the reaction mixture is filtered, and the solvent is removed. The crude product is then purified by column chromatography. The trimethylsilyl group is often cleaved in situ or during workup.
Comparative Analysis
| Parameter | Route 1: Multi-Step Linear Synthesis | Route 2: Convergent Larock Synthesis |
| Starting Materials | 2,6-Dibromo-3-methylpyridine (commercially available) | 3-Amino-2,6-dibromo-4-methylpyridine (requires synthesis), Trimethylsilylacetylene (commercially available) |
| Number of Steps | 4 | 2 (including precursor synthesis) |
| Overall Yield | Potentially lower due to multiple steps | Potentially higher, but dependent on the efficiency of the key cyclization |
| Scalability | Generally scalable, but requires optimization of each step | Can be challenging to scale up due to the use of a palladium catalyst and the need for stringent inert conditions |
| Reagent Cost & Safety | Uses common, relatively inexpensive reagents, though some are hazardous (e.g., fuming nitric acid) | Requires a more expensive palladium catalyst and phosphine ligand. Trimethylsilylacetylene is flammable. |
| Key Advantages | Well-established chemistry, high control over each step | Convergent and efficient, can potentially be adapted for library synthesis |
| Key Disadvantages | Longer overall synthesis time, potential for lower overall yield | Requires synthesis of a specialized precursor, sensitivity to air and moisture, potential for catalyst poisoning |
Conclusion
Both the multi-step linear synthesis and the convergent Larock indole synthesis present viable pathways to this compound. The choice between these routes will depend on the specific needs and resources of the research team.
The multi-step linear synthesis is a robust and well-understood approach that is likely to be more amenable to large-scale production due to the use of less expensive reagents and more traditional reaction conditions. However, the four-step sequence may result in a lower overall yield and a longer development timeline.
The Larock indole synthesis offers a more elegant and convergent solution, potentially providing the target molecule in fewer steps and with a higher overall yield. This route is particularly attractive for medicinal chemistry applications where rapid access to analogues for structure-activity relationship studies is paramount. The main challenges lie in the synthesis of the requisite aminopyridine precursor and the optimization of the palladium-catalyzed cyclization.
Ultimately, a thorough evaluation of the available starting materials, in-house synthetic expertise, and project timelines will guide the selection of the optimal synthetic strategy.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of 7-Bromo-4-Methyl-1H-Pyrrolo[3,2-c]Pyridine Derivatives
In the landscape of contemporary medicinal chemistry, the pyrrolopyridine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1] Among its various isomers, the 1H-pyrrolo[3,2-c]pyridine series, and specifically its 7-bromo-4-methyl substituted derivatives, have garnered significant interest as a versatile foundation for the development of novel therapeutic agents, particularly in oncology.[2] This guide provides a comprehensive comparison of the known in vitro efficacy of these derivatives and outlines a predictive framework for their in vivo performance based on data from structurally related compounds.
The core value of the 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine scaffold lies in its synthetic tractability and the distinct electronic and steric properties conferred by its substituents.[2] The bromine atom at the 7-position offers a convenient handle for further chemical modifications, such as Suzuki-Miyaura coupling reactions, enabling the exploration of a diverse chemical space and the fine-tuning of biological activity.[2] This has led to the generation of libraries of derivatives with potent and varied biological effects.
In Vitro Efficacy: A Profile of Potent Antiproliferative Activity
Recent research has illuminated the significant in vitro anticancer potential of 1H-pyrrolo[3,2-c]pyridine derivatives. These compounds have demonstrated robust activity against a range of cancer cell lines, with some exhibiting potencies in the nanomolar range.
Mechanism of Action: From Kinase Inhibition to Microtubule Disruption
The primary mechanism of action for many this compound derivatives is the inhibition of protein kinases.[2] By competing with ATP for binding to the kinase active site, these molecules can block downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[2]
Interestingly, a recent study has also identified a distinct mechanism for a series of 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of tubulin polymerization.[3][4] By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4] This dual-mechanistic potential underscores the versatility of this scaffold.
Comparative Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity of selected 1H-pyrrolo[3,2-c]pyridine derivatives against various human cancer cell lines.
| Compound | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| 10t | Tubulin Polymerization Inhibitor | HeLa (Cervical Cancer) | 0.12 | [3][4] |
| SGC-7901 (Gastric Cancer) | 0.15 | [3] | ||
| MCF-7 (Breast Cancer) | 0.21 | [3][4] | ||
| 8g | Diarylurea Derivative | A375P (Melanoma) | Nanomolar range | [5] |
| 9d | Diarylamide Derivative | A375P (Melanoma) | Nanomolar range | [5] |
| 1r | FMS Kinase Inhibitor | Ovarian, Prostate, and Breast Cancer Cell Lines | 0.15 - 1.78 | [6] |
Experimental Protocol: In Vitro Antiproliferative MTT Assay
A standard and reliable method to determine the cytotoxic effects of these derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then serially diluted in culture medium to the desired concentrations. The cells are treated with these dilutions for a specified period, typically 48-72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining in vitro antiproliferative activity using the MTT assay.
In Vivo Efficacy: A Proposed Framework for Evaluation
While the in vitro data for this compound derivatives is compelling, their therapeutic potential can only be realized through successful in vivo studies. To date, there is a lack of published in vivo efficacy data for this specific scaffold. However, the successful in vivo evaluation of the structurally related 1H-pyrrolo[2,3-b]pyridine derivatives provides a robust blueprint for assessing their potential. A study on this related scaffold demonstrated that a lead compound exhibited excellent oral bioavailability (147.6% in mice) and potent in vivo antitumor activity.
Proposed In Vivo Pharmacokinetic (PK) Study
A crucial first step in the in vivo evaluation is to determine the pharmacokinetic properties of the lead compounds.
Step-by-Step Methodology:
-
Animal Model: Male BALB/c mice (6-8 weeks old) are used.
-
Compound Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) for oral (PO) and intravenous (IV) administration.
-
Dosing: A single dose is administered to two groups of mice (n=3-5 per group) via the oral and intravenous routes.
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
PK Parameter Calculation: Key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, are calculated using appropriate software (e.g., WinNonlin).
Proposed In Vivo Antitumor Efficacy Study (Xenograft Model)
Following a favorable pharmacokinetic profile, the antitumor efficacy of the lead compounds should be evaluated in a relevant xenograft model.
Step-by-Step Methodology:
-
Cell Line and Animal Model: A human cancer cell line that is sensitive to the compound in vitro (e.g., HeLa or A375P) is selected. The cells are implanted subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are randomized into vehicle control and treatment groups (n=6-10 per group). The test compound is administered orally once or twice daily at one or more dose levels for a specified duration (e.g., 21 days).
-
Tumor Measurement: Tumor volume and body weight are measured two to three times per week. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group. The tumor growth inhibition (TGI) is calculated.
Caption: Proposed experimental workflow for the in vivo evaluation of lead compounds.
Discussion and Future Perspectives
The this compound scaffold is a promising starting point for the development of novel anticancer agents. The available in vitro data demonstrates that derivatives of this scaffold can potently inhibit cancer cell proliferation through various mechanisms, including kinase inhibition and disruption of microtubule dynamics. Furthermore, some of these derivatives have been shown to adhere to Lipinski's rule of five, suggesting favorable physicochemical properties for drug development.[4]
The critical next step is to bridge the gap between the promising in vitro results and a validated in vivo proof-of-concept. The proposed pharmacokinetic and antitumor efficacy studies, based on successful methodologies for closely related compounds, provide a clear and logical path forward. The successful translation of the potent in vitro activity into a robust in vivo response will be a key determinant of the future clinical potential of this compound class.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1082042-20-3 | Benchchem [benchchem.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Novel 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine Kinase Inhibitors Against Clinically Relevant Drugs
Introduction: The Rationale for Rigorous Benchmarking
The 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile foundation for the synthesis of novel therapeutic agents.[1] Its derivatives have demonstrated significant potential, particularly as inhibitors of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[1][2] Recent studies have highlighted the activity of pyrrolo[3,2-c]pyridine derivatives against specific kinases such as FMS and c-MET, making them promising candidates for anticancer drug development.[3][4]
However, the journey from a promising novel compound to a viable clinical candidate is contingent on a rigorous, multi-faceted evaluation process. It is not sufficient for a new derivative to simply demonstrate biological activity; it must prove its worth against established, clinically successful drugs. This guide provides a comprehensive framework for researchers and drug development professionals to benchmark novel this compound derivatives. We will use the well-characterized, FDA-approved multi-kinase inhibitors Crizotinib and Cabozantinib as our standards for comparison.[5][6][7] Both are potent inhibitors of the c-MET receptor tyrosine kinase, among other targets, providing a clinically relevant yardstick for our novel compounds.[5][8][9]
This document outlines the causality behind experimental choices, provides detailed, self-validating protocols, and presents a clear methodology for data interpretation, ensuring a robust and reliable preclinical evaluation.
The Strategic Framework for Preclinical Benchmarking
Our benchmarking strategy is designed as a tiered approach, moving from broad biochemical potency to specific cellular effects. This logical progression allows for early, data-driven decisions, ensuring that only the most promising candidates advance. The core of this strategy involves three key stages:
-
Direct Target Engagement & Potency: Quantifying the direct inhibitory effect of the novel derivatives on the purified target kinase enzyme(s).
-
Cellular Potency & Cytotoxicity: Assessing the compound's ability to inhibit cell proliferation in a cancer cell line that is dependent on the target kinase for survival.
-
Mechanism Verification in a Cellular Context: Confirming that the compound inhibits the intended signaling pathway downstream of the target kinase within the cell.
This workflow ensures a holistic view of the compound's performance, from molecular interaction to cellular consequence.
Caption: A streamlined workflow for benchmarking novel kinase inhibitors.
Part 1: In Vitro Kinase Inhibition Assay
Expertise & Causality: The first and most direct measure of a compound's efficacy is its half-maximal inhibitory concentration (IC50) against its purified target kinase.[10] A low IC50 value indicates high potency.[10] We utilize a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[11][12] This format is highly sensitive, reproducible, and amenable to high-throughput screening. The concentration of ATP is kept near its Michaelis constant (Km) for the kinase to ensure that our novel compounds, likely ATP-competitive inhibitors, can be accurately evaluated against the benchmarks.[10]
Protocol: Luminescence-Based Kinase Assay
-
Objective: To determine the IC50 of the this compound derivatives and benchmark drugs (Crizotinib, Cabozantinib) against a target kinase (e.g., recombinant human c-MET).
-
Materials:
-
Recombinant active c-MET kinase.
-
Kinase substrate peptide (e.g., Poly (Glu, Tyr) 4:1).
-
ATP at 2x Km concentration.
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[11]
-
Test compounds and benchmark drugs serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (or equivalent).
-
White, opaque 96-well or 384-well plates.
-
-
Procedure: [11]
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of each test compound and benchmark drug in DMSO. Transfer 1 µL of each dilution into the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition: Add 10 µL of a master mix containing the c-MET enzyme in kinase buffer to each well.
-
Inhibitor Binding: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a master mix containing the substrate and ATP in kinase buffer.
-
Kinase Reaction: Allow the reaction to proceed for 60 minutes at 30°C.
-
ATP Depletion: Stop the reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.[12]
-
Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is then used by a luciferase to generate a light signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each compound.
-
Part 2: Cell Viability and Cytotoxicity Assay
Expertise & Causality: A potent compound in a biochemical assay must translate its efficacy to a cellular environment. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation. Metabolically active cells use mitochondrial reductase enzymes to convert the yellow MTT salt into purple formazan crystals. By using a cancer cell line known to be dependent on the target kinase (e.g., a c-MET amplified gastric cancer line like Hs 746T), we can assess the specific anti-proliferative effect of our compounds.
Protocol: MTT Cell Proliferation Assay
-
Objective: To determine the concentration of the test compounds required to inhibit 50% of cell growth (GI50) in a c-MET dependent cancer cell line.
-
Materials:
-
Hs 746T human gastric cancer cell line.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well, flat-bottom tissue culture plates.
-
-
-
Cell Plating: Seed Hs 746T cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight (18-24 hours) at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and benchmarks in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.
-
Data Acquisition: Measure the absorbance of the samples at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the percentage of cell viability against the logarithm of compound concentration and fit to a dose-response curve to determine the GI50 value.
-
Part 3: Mechanism Verification by Western Blot
Expertise & Causality: To confirm that the observed anti-proliferative effects are due to the inhibition of the intended target, we must analyze the downstream signaling pathway. Western blotting allows for the detection of specific proteins and, crucially, their phosphorylation status.[15] Since c-MET activation leads to the phosphorylation and activation of the MAPK/ERK pathway, we can probe for phosphorylated ERK (p-ERK).[16][17] A successful inhibitor should decrease the levels of p-ERK without affecting the total amount of ERK protein, providing direct evidence of on-target activity in a cellular context.[15]
Protocol: Western Blot for MAPK/ERK Pathway Modulation
-
Objective: To assess the ability of the test compounds to inhibit c-MET-mediated downstream signaling by measuring the phosphorylation of ERK1/2.
-
Materials:
-
Hs 746T cells.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) and Rabbit anti-p44/42 MAPK (Erk1/2).[15]
-
Loading control antibody: Mouse anti-GAPDH or anti-β-actin.
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
SDS-PAGE gels, transfer buffer, PVDF membranes.
-
Enhanced Chemiluminescence (ECL) detection reagents.
-
-
-
Cell Treatment & Lysis: Plate Hs 746T cells and allow them to attach. Treat the cells with various concentrations of the test compounds (e.g., 0.1x, 1x, 10x GI50) for a short period (e.g., 2-4 hours). Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20 µ g/lane ) and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERK and anti-total ERK, typically at 1:1000 dilution) overnight at 4°C with gentle shaking.
-
Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL reagents. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal to determine the relative inhibition of ERK phosphorylation.
-
Caption: Inhibition of the c-MET/MAPK signaling cascade by a novel derivative.
Data Presentation: A Comparative Analysis
To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured table. This allows for at-a-glance evaluation of the relative performance of the novel derivatives against the established benchmarks.
| Compound ID | Target Kinase IC50 (nM) | Cellular GI50 (nM) | p-ERK Inhibition (at 1x GI50) |
| c-MET | Hs 746T Cells | Relative to Control | |
| Derivative 1 | 15 | 45 | 85% |
| Derivative 2 | 150 | 500 | 70% |
| Crizotinib | 5 | 20 | 90% |
| Cabozantinib | 4 | 15 | 92% |
| Table 1: Hypothetical benchmarking data for novel this compound derivatives against Crizotinib and Cabozantinib. Lower IC50/GI50 values indicate higher potency. |
Conclusion and Forward Outlook
This guide provides a foundational framework for the systematic benchmarking of novel this compound derivatives. By adhering to these detailed, validated protocols, researchers can generate high-quality, comparative data essential for making informed decisions in the drug discovery pipeline. A compound like "Derivative 1" from our hypothetical data, which shows potent biochemical and cellular activity, would be a strong candidate for further preclinical development, including selectivity profiling across a broader kinase panel, pharmacokinetic studies, and in vivo efficacy models. Rigorous, head-to-head comparison against clinically relevant drugs is not merely a formality; it is the critical process that distinguishes a promising chemical entity from a potential therapeutic breakthrough.
References
- 1. This compound | 1082042-20-3 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crizotinib - Wikipedia [en.wikipedia.org]
- 7. cancernetwork.com [cancernetwork.com]
- 8. urology-textbook.com [urology-textbook.com]
- 9. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. atcc.org [atcc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
